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  • Product: 5-Amino-2-nitrobenzenesulfonic acid
  • CAS: 551-91-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-Amino-2-nitrobenzenesulfonic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-nitrobenzenesulfonic Acid Introduction 5-Amino-2-nitrobenzenesulfonic acid is an organic compound featuring a benzene ring substituted with amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-nitrobenzenesulfonic Acid

Introduction

5-Amino-2-nitrobenzenesulfonic acid is an organic compound featuring a benzene ring substituted with amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H) functional groups. Its molecular structure, C₆H₆N₂O₅S, gives rise to a unique combination of chemical properties that make it a valuable intermediate in various synthetic applications.[1] Primarily, it serves as a precursor in the manufacturing of azo dyes and other specialized colorants.[2] Understanding its physicochemical properties is paramount for researchers and drug development professionals to control reaction kinetics, optimize purification processes, ensure product quality, and establish safe handling procedures.

This guide provides a comprehensive analysis of the key physicochemical attributes of 5-Amino-2-nitrobenzenesulfonic acid, grounded in established analytical techniques. We will delve into not just the properties themselves, but the causality behind the experimental choices for their determination, ensuring a framework of scientific integrity and practical utility.

Molecular Structure and Identification

The arrangement of the functional groups on the benzene ring dictates the molecule's electronic environment, reactivity, and intermolecular interactions.

Caption: 2D Structure of 5-Amino-2-nitrobenzenesulfonic acid.

Key Identifiers:

  • IUPAC Name: 5-amino-2-nitrobenzenesulfonic acid[1]

  • CAS Number: 551-91-7[1]

  • Molecular Formula: C₆H₆N₂O₅S[1]

  • Synonyms: 5-amino-2-nitrobenzene-1-sulfonic acid, 4-Nitroaniline-3-sulfonic acid[1]

Core Physicochemical Properties

The following table summarizes the key computed and experimental properties of 5-Amino-2-nitrobenzenesulfonic acid. These values are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Weight 218.19 g/mol PubChem[1]
Appearance Yellow solid (typical for related compounds)Thermo Fisher Scientific[3]
Melting Point Data not readily available. An isomer, 2-Amino-5-nitrobenzenesulfonic acid (CAS 96-75-3), has a melting point of 196 °C.ChemBK, ECHEMI[4][5]
Solubility Limited solubility in water; soluble in DMSO, potentially requiring gentle warming.Benchchem[6]
pKa (Predicted) -1.01 ± 0.36 (for the sulfonic acid group on an isomer)ChemBK[4]
XLogP3 (Computed) 0.4PubChem, ECHEMI[1][5]

The predicted low pKa value is characteristic of a sulfonic acid, indicating that it is a strong acid and will be deprotonated (as the sulfonate anion) in most aqueous solutions.[4] The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, although the presence of the ionizable amino and sulfonic acid groups complicates this behavior significantly.[1][5]

Analytical Characterization Protocols

Accurate characterization is the cornerstone of scientific research and development. The following protocols represent a self-validating system for confirming the identity, purity, and structure of 5-Amino-2-nitrobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will identify all unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 5-Amino-2-nitrobenzenesulfonic acid.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar, acidic compounds.[6]

    • If dissolution is slow, gently warm the sample vial and vortex until a clear solution is obtained.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Reference: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ ≈ 2.50 ppm.[6]

    • Relaxation Delay: 2-5 seconds. A sufficient delay is crucial for quantitative integration.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Reference: Calibrate the spectrum using the solvent peak of DMSO-d₆ at δ ≈ 39.52 ppm.[6]

    • Number of Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.

Trustworthiness: While experimental spectra for this specific isomer are not widely published, predictions based on structurally similar compounds provide a reliable guide for what to expect. The electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups create a distinct and predictable pattern of chemical shifts for the aromatic protons and carbons.[6]

cluster_structure Molecular Structure cluster_nmr Expected NMR Signals struct 5-Amino-2-nitrobenzenesulfonic Acid (H-3, H-4, H-6 are aromatic protons) H3 H-3 (doublet) struct->H3 corresponds to H4 H-4 (doublet of doublets) struct->H4 corresponds to H6 H-6 (doublet) struct->H6 corresponds to NH2 -NH₂ (broad singlet) struct->NH2 corresponds to SO3H -SO₃H (broad singlet) struct->SO3H corresponds to

Caption: Relationship between structure and expected ¹H NMR signals.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Trustworthiness: The presence of strong, characteristic absorption bands validates the identity of the functional groups. Look for:

  • -NO₂ (Nitro group): Asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹.[7]

  • -NH₂ (Amino group): N-H stretching vibrations around 3400-3200 cm⁻¹.

  • -SO₃H (Sulfonic acid group): S=O stretching vibrations around 1250-1120 cm⁻¹ and O-H stretching as a broad band.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of a compound and quantifying it in a mixture. By separating the compound from potential impurities based on its differential partitioning between a stationary and a mobile phase, it provides a robust and reproducible measure of purity.

Experimental Protocol: Reverse-Phase HPLC

  • System Configuration:

    • Column: A C18 reverse-phase column (e.g., Newcrom R1 or equivalent) is suitable for polar aromatic compounds.[8]

    • Mobile Phase: A gradient of acetonitrile (or methanol) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[8]

    • Detector: UV detector set to a wavelength where the analyte has strong absorbance (e.g., determined by UV-Vis spectroscopy).

    • Flow Rate: Typically 1.0 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Analysis:

    • Inject a small volume (5-20 µL) of the sample.

    • Monitor the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Trustworthiness: This method is self-validating. A single, sharp, symmetrical peak at a consistent retention time is a strong indicator of a pure compound. The presence of other peaks would indicate impurities, which can then be isolated and identified if necessary.

Synthesis and Safety Considerations

Overview of Synthesis

While this guide focuses on properties, understanding the synthesis provides context for potential impurities. A common industrial route for a related isomer involves the sulfonation of p-nitrochlorobenzene followed by amination.[9][10] This two-step process highlights the types of starting materials and intermediates that could potentially be present in a final product, reinforcing the need for rigorous purity analysis via HPLC.

Start p-Nitrochlorobenzene Step1 Sulfonation (Oleum, H₂SO₄) Start->Step1 Intermediate 2-Chloro-5-nitrobenzenesulfonic acid Step1->Intermediate Step2 Amination (NH₃, Autoclave) Intermediate->Step2 Product 2-Amino-5-nitrobenzenesulfonic acid Step2->Product

Caption: Representative synthesis pathway for a related isomer.

Safety and Handling

Based on safety data sheets for structurally similar compounds, 5-Amino-2-nitrobenzenesulfonic acid should be handled with care.

  • Hazards: May cause skin, eye, and respiratory irritation.[3][11]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, safety goggles, and a lab coat.[3]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]

  • Storage: Store in a tightly closed container in a cool, dry place.[2]

Conclusion

5-Amino-2-nitrobenzenesulfonic acid is a specialty chemical whose utility is defined by its distinct physicochemical properties. The combination of amino, nitro, and sulfonic acid groups on an aromatic scaffold creates a molecule with strong acidic character, specific spectroscopic signatures, and defined chromatographic behavior. The analytical protocols outlined in this guide—NMR for structure, IR for functional group identity, and HPLC for purity—provide a robust, self-validating framework for its characterization. For researchers and developers, a thorough understanding and application of these principles are essential for successful synthesis, purification, and application of this important chemical intermediate.

References

  • PubChem. 5-Amino-2-nitrobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. [Link]

  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]

  • ChemBK. 2-Amino-5-Nitrobenzenesulfonic Acid. ChemBK. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • PrepChem.com. Preparation of 2-amino-5-nitrobenzenesulfonic acid. PrepChem.com. [Link]

  • ResearchGate. UV/Vis spectra of compound 5 recorded at different pH values. ResearchGate. [Link]

  • PubChemLite. 5-amino-2-nitrobenzenesulfonic acid (C6H6N2O5S). PubChemLite. [Link]

  • SIELC. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • Chemical Papers. One-Step Preparation and NMR Properties of 5-Amino-2- formylbenzenesulfonic Acid. Chemical Papers. [Link]

  • NextSDS. 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid. NextSDS. [Link]

  • NIST WebBook. m-Nitrobenzensulfonic acid. NIST. [Link]

  • Synthonix. 2-Amino-5-nitrobenzenesulfonic acid - [A39266]. Synthonix. [Link]

  • PubChem. 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Amino-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-amino-5-(p-nitrobenzamido)benzenesulphonic acid. NextSDS. [Link]

Sources

Exploratory

Synthesis pathways for 5-Amino-2-nitrobenzenesulfonic acid

An In-Depth Technical Guide to the Synthesis Pathways and Mechanistic Rationale for 5-Amino-2-nitrobenzenesulfonic Acid Executive Summary 5-Amino-2-nitrobenzenesulfonic acid (CAS: 551-91-7), frequently referred to in ind...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis Pathways and Mechanistic Rationale for 5-Amino-2-nitrobenzenesulfonic Acid

Executive Summary

5-Amino-2-nitrobenzenesulfonic acid (CAS: 551-91-7), frequently referred to in industrial and legacy literature as 4-nitroaniline-3-sulfonic acid or 6-nitrometanilic acid, is a highly functionalized aromatic intermediate[1]. Its unique 1,2,5-substitution pattern makes it a critical building block in the synthesis of complex azo dyes, pigments, and advanced macromolecular coatings[2]. This guide details the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high regiochemical fidelity.

Physicochemical Profile

To establish baseline analytical parameters for synthesis validation, the quantitative data for 5-Amino-2-nitrobenzenesulfonic acid is summarized below.

PropertyValue
IUPAC Name 5-amino-2-nitrobenzenesulfonic acid
CAS Number 551-91-7
Molecular Formula C₆H₆N₂O₅S
Molar Mass 218.19 g/mol
Exact Mass 217.9997 Da
Topological Polar Surface Area 135 Ų
Common Synonyms 4-Nitroaniline-3-sulfonic acid; 6-Nitrometanilic acid

Data sourced from authoritative chemical databases[1].

Retrosynthetic Analysis & Mechanistic Rationale

A common misconception in the synthesis of this compound is the direct electrophilic aromatic sulfonation of 4-nitroaniline. However, the amino group in 4-nitroaniline is a powerful ortho/para director. Because the para position is blocked by the nitro group, direct sulfonation exclusively targets the ortho position, yielding the undesired isomer 2-amino-5-nitrobenzenesulfonic acid.

To achieve the desired substitution pattern—where the sulfonic acid is meta to the amino group and ortho to the nitro group—alternative strategic pathways must be employed. The two dominant industrial and laboratory pathways are:

  • Regioselective Nitration of Protected Metanilic Acid

  • Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-2-nitrobenzenesulfonic Acid

SynthesisRoutes M Metanilic Acid AcM 3-Acetamidobenzenesulfonic acid M->AcM Ac2O (Protection) NO2AcM 5-Acetamido-2-nitrobenzenesulfonic acid AcM->NO2AcM HNO3/H2SO4 (Nitration) Target 5-Amino-2-nitrobenzenesulfonic acid NO2AcM->Target H2O/H+ (Deprotection) C 5-Chloro-2-nitrobenzenesulfonic acid C->Target NH3 (aq), Heat (SNAr Amination)

Fig 1: Primary industrial synthesis routes for 5-Amino-2-nitrobenzenesulfonic acid.

Experimental Protocols: Self-Validating Systems

Route A: Synthesis via Protected Metanilic Acid

Causality: Free aromatic amines are highly susceptible to destructive oxidation by nitric acid. Furthermore, the strong acidic conditions of nitration would protonate the amine to an anilinium ion (a strong meta-director), destroying the desired regioselectivity. Acetylation protects the amine from oxidation and maintains its ortho/para directing ability. During nitration, the bulky acetamido group directs the nitronium ion predominantly to its para position, minimizing ortho-substitution due to steric hindrance from the adjacent sulfonic acid group.

Step-by-Step Methodology:

  • Protection (Acetylation): Dissolve 1.0 equivalent of metanilic acid (3-aminobenzenesulfonic acid) in an aqueous sodium carbonate solution (pH ~8). Slowly add 1.1 equivalents of acetic anhydride dropwise at room temperature. Stir for 2 hours.

    • IPQC Validation: Acidify a small aliquot and spot on TLC (Silica gel, EtOAc/MeOH 8:2). The disappearance of the primary amine can be confirmed by a negative ninhydrin stain.

  • Nitration: Isolate the 3-acetamidobenzenesulfonic acid and dissolve it in concentrated H₂SO₄ (4.0 equivalents). Cool the reactor to 0–5 °C. Slowly add a pre-cooled mixed acid solution (1.05 equivalents of HNO₃ in H₂SO₄) dropwise, strictly maintaining the temperature below 5 °C to prevent over-nitration.

  • Deprotection (Hydrolysis): Pour the nitration mixture over crushed ice to precipitate 5-acetamido-2-nitrobenzenesulfonic acid. Filter, then resuspend the solid in 2M HCl. Reflux for 4 hours to cleave the acetyl group.

  • Final Validation: Cool the mixture to precipitate the final product.

    • Structural Validation: Validate via ¹H NMR (DMSO-d₆). The spectrum must show a classic 1,2,4-trisubstituted splitting pattern: a doublet at ~8.5 ppm, a doublet of doublets at ~7.8 ppm, and a doublet at ~7.0 ppm. The re-emergence of the primary amine should be confirmed via a positive ninhydrin test.

Route B: Synthesis via SNAr of 5-Chloro-2-nitrobenzenesulfonic Acid

Causality: The nitro group at position 2 strongly withdraws electron density from the aromatic ring via resonance, significantly lowering the LUMO energy. The chlorine atom at position 5 is perfectly situated para to the nitro group, making the C5 carbon highly electrophilic. Attack by ammonia forms a resonance-stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group.

Step-by-Step Methodology:

  • Ammonolysis: Charge a high-pressure autoclave with 1.0 equivalent of 5-chloro-2-nitrobenzenesulfonic acid and a 10-fold molar excess of aqueous ammonia (25-30% w/w).

  • Thermal Activation: Seal the reactor and heat to 120–140 °C. The autogenous pressure will rise. Maintain these conditions under vigorous agitation for 6–8 hours.

  • Workup: Cool the reactor to room temperature and safely vent the excess ammonia. Acidify the reaction mixture with concentrated HCl to pH 1-2 to precipitate the crude 5-amino-2-nitrobenzenesulfonic acid. Recrystallize from boiling water.

  • Final Validation:

    • Reaction Completion Validation: Perform a silver nitrate (AgNO₃) test on the neutralized filtrate. A heavy white precipitate of AgCl confirms the stoichiometric release of the chloride leaving group.

    • Purity Validation: Analyze the recrystallized product via LC-MS. The mass spectrum must show the [M-H]⁻ molecular ion peak at m/z 217.0.

Downstream Applications: Diazotization and CoMPAS Coatings

The primary synthetic utility of 5-amino-2-nitrobenzenesulfonic acid lies in its conversion to an electrophilic diazonium salt. In advanced material science, such as the CoMPAS (Multiple Polyelectrolyte Adsorption/Surface Activation) technique, this diazonium intermediate is crucial for creating ultrathin, functionalized surface coatings through azo coupling with surface-bound phenols or anilines[3].

Diazotization A 5-Amino-2-nitro- benzenesulfonic acid B NaNO2, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C D Azo Coupling C->D E Azo Dyes / CoMPAS Coatings D->E

Fig 2: Diazotization workflow and downstream application in azo dye and coating synthesis.

The diazotization protocol requires strict thermal control (0–5 °C) to prevent the degradation of the diazonium salt into a phenol with the evolution of nitrogen gas. Urea is typically added post-reaction to quench any residual nitrous acid, ensuring the stability of the diazonium electrophile prior to coupling[3].

References

  • [2] Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Environmental Protection Agency (EPA). Available at: [Link]

  • [3] Ultrathin Coatings by Multiple Polyelectrolyte Adsorption/Surface Activation (CoMPAS). Macromolecules, ACS Publications. Available at: [Link]

  • [1] 5-Amino-2-nitrobenzenesulfonic acid | C6H6N2O5S | CID 117143. PubChem, National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

IUPAC name and synonyms for 5-Amino-2-nitrobenzenesulfonic acid

Comprehensive Technical Guide: 5-Amino-2-nitrobenzenesulfonic Acid (5-ANBSA) – Nomenclature, Physicochemical Dynamics, and Application Protocols Executive Summary In the landscape of synthetic organic chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: 5-Amino-2-nitrobenzenesulfonic Acid (5-ANBSA) – Nomenclature, Physicochemical Dynamics, and Application Protocols

Executive Summary

In the landscape of synthetic organic chemistry and drug development, functionalized nitroaromatics serve as indispensable scaffolds. 5-Amino-2-nitrobenzenesulfonic acid (5-ANBSA) is a highly versatile, tri-substituted benzene derivative characterized by a unique push-pull electronic configuration. This whitepaper provides an authoritative overview of its nomenclature, structural dynamics, and standardized laboratory protocols, designed specifically for researchers utilizing this compound in dye synthesis, chromogenic substrate development, and pharmaceutical intermediate generation.

Chemical Identity, Nomenclature, and Synonyms

Accurate nomenclature is critical for procurement, regulatory compliance, and database mining. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 5-amino-2-nitrobenzenesulfonic acid (1)[1]. However, due to historical naming conventions in the dye and pigment industries, it is frequently referenced by several positional synonyms.

Table 1 summarizes the core chemical identifiers and quantitative molecular descriptors for 5-ANBSA to ensure precise identification across literature.

Table 1: Quantitative Descriptors and Nomenclature for 5-ANBSA

PropertyValue
IUPAC Name 5-amino-2-nitrobenzenesulfonic acid[1]
CAS Registry Number 551-91-7 (2)[2]
Molecular Formula C₆H₆N₂O₅S[1]
Molecular Weight 218.19 g/mol [1]
Monoisotopic Mass 217.99974 Da (3)[3]
Common Synonyms 4-Nitroaniline-3-sulfonic acid; 2-Nitro-5-aminobenzenesulfonic acid; 5-amino-2-nitrobenzene-1-sulfonic acid[1]
SMILES String C1=CC(=C(C=C1N)S(=O)(=O)O)[O-][1]
InChIKey YQCKQDZVUQEQFT-UHFFFAOYSA-N[1]

Structural Dynamics and Reactivity Profile

The reactivity of 5-ANBSA is dictated by the conjugative interaction between the aromatic system and its three distinct functional groups (4)[4].

  • The Nitro Group (-NO₂): Positioned at C2, this group is highly polar and electrophilic. It withdraws electron density from the aromatic ring via both inductive and resonance effects, deactivating the ring toward further electrophilic aromatic substitution[4].

  • The Amino Group (-NH₂): Positioned at C5 (para to the sulfonic acid), this electron-donating group creates a strong dipole moment across the molecule when paired with the ortho-nitro group. This "push-pull" system significantly affects the UV-Vis absorption spectrum, making it highly valuable in the synthesis of chromogenic substrates for enzymatic assays, such as bacterial endotoxin detection (5)[5].

  • The Sulfonic Acid Group (-SO₃H): Positioned at C1, this moiety imparts high aqueous solubility. This is a critical feature for biochemical assays and physiological fluid testing, where highly lipophilic substrates would otherwise precipitate out of solution[5].

Synthetic Divergence and Workflow

The primary utility of 5-ANBSA lies in the selective manipulation of its functional groups. The amino group can be diazotized to form reactive electrophiles for azo coupling, while the nitro group can be catalytically reduced to yield 2,5-diaminobenzenesulfonic acid, a precursor for conductive polymers and advanced therapeutics (6)[6].

G A 5-Amino-2-nitrobenzenesulfonic acid (5-ANBSA) B Diazonium Salt Intermediate A->B NaNO2, HCl < 5°C D 2,5-Diaminobenzenesulfonic Acid A->D H2, Pd/C Reduction C Azo Dyes & Chromogenic Probes B->C Coupling Agent E Pharma Intermediates D->E Derivatization

Fig 1: Synthetic divergence of 5-ANBSA via diazotization and catalytic reduction pathways.

Standardized Experimental Protocols

Experimental reproducibility relies on understanding the causality of each step. The following protocols are designed as self-validating systems to ensure high fidelity in drug development environments.

Protocol A: Diazotization of 5-ANBSA for Azo Dye Synthesis

Objective: Convert the primary aromatic amine into a diazonium salt for subsequent electrophilic coupling.

  • Acidification & Solubilization: Suspend 10 mmol of 5-ANBSA in 25 mL of distilled water. Add 2.5 equivalents of concentrated HCl (approx. 37%).

    • Causality: The strong acid protonates the amine, pulling the zwitterionic compound into solution, while providing the necessary acidic environment to generate nitrous acid in the next step.

  • Thermal Control: Chill the reaction flask in an ice-salt bath to 0–5 °C.

    • Causality: Diazonium salts are highly unstable. Allowing the temperature to exceed 5 °C will cause the intermediate to prematurely decompose into a phenol, releasing nitrogen gas and ruining the yield.

  • Nitrosation: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise over 15 minutes.

    • Causality: NaNO₂ reacts with HCl to form the electrophilic nitrosonium ion (NO⁺), which attacks the primary amine.

  • In-Process Validation: After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed.

  • Quenching: Add small aliquots of sulfamic acid until the starch-iodide test is negative.

    • Causality: Unreacted nitrous acid will interfere with the subsequent coupling agent, leading to side products. Sulfamic acid safely destroys the excess, releasing N₂ gas.

Protocol B: Catalytic Reduction to 2,5-Diaminobenzenesulfonic Acid

Objective: Selectively reduce the nitro group without cleaving the carbon-sulfur bond[6].

  • Preparation: Dissolve 10 mmol of 5-ANBSA in 50 mL of methanol/water (1:1 v/v) in a Parr hydrogenation flask.

    • Causality: The mixed solvent system ensures complete dissolution of both the starting material and the highly polar diamine product.

  • Catalyst Addition: Add 50 mg of 10% Palladium on Carbon (Pd/C).

    • Causality: Pd/C provides an optimal surface area for the dissociation of H₂ gas and specific transfer to the nitro group, leaving the aromatic ring and sulfonic acid intact.

  • Atmospheric Purge: Seal the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

    • Causality: Removing ambient oxygen prevents the formation of explosive hydrogen-oxygen mixtures.

  • Reduction & Validation: Pressurize the vessel to 40 psi with H₂ and agitate at room temperature. Monitor the pressure gauge. The system is self-validating: the reaction is complete when hydrogen uptake strictly ceases (typically 2-3 hours), indicating full conversion of -NO₂ to -NH₂.

  • Recovery: Vent the hydrogen, purge with nitrogen, and filter the mixture through a Celite pad under an inert atmosphere.

    • Causality: The newly formed electron-rich diamine is highly susceptible to rapid air oxidation. Furthermore, dry Pd/C can spontaneously ignite upon exposure to air.

Sources

Exploratory

The Solvation Thermodynamics of 5-Amino-2-nitrobenzenesulfonic Acid: A Technical Guide to Solvent Profiling

Executive Summary In the development of advanced dyes, agrochemicals, and pharmaceutical intermediates, the precise manipulation of solubility is a non-negotiable parameter. 5-Amino-2-nitrobenzenesulfonic acid (CAS: 551-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced dyes, agrochemicals, and pharmaceutical intermediates, the precise manipulation of solubility is a non-negotiable parameter. 5-Amino-2-nitrobenzenesulfonic acid (CAS: 551-91-7), often referred to as 4-nitroaniline-3-sulfonic acid, presents a fascinating case study in solvation thermodynamics. As a highly functionalized aromatic compound, its solubility is governed by a complex interplay of strong intermolecular forces within its crystal lattice versus solute-solvent interactions.

This whitepaper provides an in-depth technical analysis of the solubility profile of 5-Amino-2-nitrobenzenesulfonic acid across various solvent classes. It goes beyond merely listing data, focusing instead on the causality of its solvation mechanics and providing field-proven, self-validating experimental protocols for accurate solubility determination.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 5-Amino-2-nitrobenzenesulfonic acid, we must first deconstruct its molecular architecture. The compound features a benzene ring substituted with three highly distinct functional groups, each contributing to its thermodynamic behavior:

  • Sulfonic Acid Group (-SO₃H): This is the primary driver of aqueous solubility. As a strong acid, it readily deprotonates in water to form a sulfonate anion (-SO₃⁻). This ionization creates massive thermodynamic favorability for aqueous solvation via strong ion-dipole interactions.

  • Nitro Group (-NO₂): The nitro functional group is highly polar and electrophilic. It withdraws electrons from the aromatic ring through inductive and conjugative effects[1]. While it does not act as a hydrogen bond donor, its high dipole moment significantly enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Amino Group (-NH₂): Positioned para to the sulfonic acid in some isomeric configurations, the amino group acts as both a hydrogen bond donor and acceptor[2]. This enhances the compound's nucleophilicity and facilitates solubility in polar protic solvents.

The Causality of Insolubility: Why is this compound insoluble in non-polar solvents? The combination of these three groups creates a highly stable, tightly packed crystal lattice dominated by intermolecular hydrogen bonding and dipole-dipole interactions. Non-polar solvents (like hexane or toluene) interact only via weak London dispersion forces, which are thermodynamically insufficient to overcome the high lattice energy of the solid compound.

Solvation A 5-Amino-2-nitrobenzenesulfonic acid (High Crystal Lattice Energy) B Aqueous Solvents (Water, Buffers) A->B Ion-Dipole & H-Bonding (Overcomes Lattice Energy) C Polar Aprotic (DMSO, DMF) A->C Strong Dipole-Dipole (High Solvation) D Polar Protic (Methanol, Ethanol) A->D H-Bonding (Moderate Solvation) E Non-Polar (Hexane, Toluene) A->E London Dispersion (Fails to break Lattice)

Thermodynamic solvation network of 5-Amino-2-nitrobenzenesulfonic acid across solvent classes.

Comparative Solubility Profile

Based on the functional group analysis and empirical thermodynamic principles, the solubility of 5-Amino-2-nitrobenzenesulfonic acid can be categorized by solvent dielectric constant (ε) and hydrogen-bonding capacity.

Note: The following table synthesizes the relative solubility behavior critical for process chemistry solvent selection.

Solvent ClassRepresentative SolventDielectric Constant (ε)Relative SolubilityPrimary Solvation Mechanism
Aqueous Water80.1High Ion-dipole interactions; extensive H-bonding network.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High Strong dipole-dipole interactions; excellent H-bond acceptor.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Moderate-High Dipole-dipole interactions; disrupts crystal lattice.
Polar Protic Methanol32.7Moderate H-bond donation and acceptance.
Polar Aprotic Acetone20.7Low Weak dipole-dipole; insufficient to fully break H-bonds.
Non-Polar Hexane1.9Insoluble Insufficient polarity; cannot overcome lattice energy.

Experimental Methodologies for Solubility Determination

As a process scientist, selecting the correct analytical method is as important as the data itself. For highly polar, ionizable compounds like 5-Amino-2-nitrobenzenesulfonic acid, we rely on two self-validating protocols: the Isothermal Shake-Flask Method (for equilibrium thermodynamics) and Dynamic Laser Monitoring (for temperature-dependent kinetic profiling).

Protocol A: The Isothermal Shake-Flask Method

The shake-flask method remains the gold standard for determining absolute equilibrium solubility due to its high accuracy and simplicity[3].

Causality of the Protocol: We utilize mechanical agitation in a highly controlled thermal environment to ensure maximum surface-area contact between the solvent and the solid, preventing localized saturation gradients.

  • Preparation: Dispense a specific volume (e.g., 5 mL) of the target solvent into a sealed, non-leaching glass vial.

  • Saturation: Add 5-Amino-2-nitrobenzenesulfonic acid incrementally until a visible excess of undissolved solid remains (ensuring a 30–40% excess)[4].

  • Equilibration: Place the vial in an orbital shaker incubator. Maintain a strict temperature (e.g., 25.0 ± 0.1 °C) and agitate at an optimized speed for 24 to 72 hours to achieve true thermodynamic equilibrium[4].

  • Phase Separation: Remove the vials and allow the undissolved solids to settle. Centrifuge the mixture or filter it using a highly inert syringe filter (e.g., PTFE) to prevent adsorption artifacts.

  • Quantification: Dilute the saturated supernatant appropriately and quantify the compound concentration using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method[3].

Protocol B: Dynamic Laser Monitoring

For crystallization process development, we must understand how solubility changes with temperature. We utilize dynamic laser monitoring because it eliminates the phase-separation bottleneck and prevents precipitation artifacts that occur during manual sampling of hot solutions[5].

Causality of the Protocol: By monitoring the optical transmittance of a suspension as it heats, we can pinpoint the exact thermodynamic moment the crystal lattice is fully solvated.

  • Suspension Prep: Add a precisely weighed mass of 5-Amino-2-nitrobenzenesulfonic acid and a known mass of solvent into a jacketed glass vessel equipped with a magnetic stirrer[6].

  • Laser Alignment: Pass a laser beam through the suspension to a photodetector. Initial transmittance will be low due to scattering by the solid particles.

  • Controlled Heating: Heat the jacketed vessel at a slow, constant rate (e.g., 0.1 to 0.5 K/min) to prevent thermal lag between the solvent and the temperature probe[6].

  • Dissolution Detection: As the temperature rises, the solid dissolves, and turbidity decreases. The exact temperature at which light transmittance reaches a maximum and plateaus is recorded as the equilibrium saturation temperature[6].

LaserWorkflow step1 1. Suspension Prep (Solute + Solvent) step2 2. Controlled Heating (0.1-0.5 K/min) step1->step2 step3 3. Laser Monitoring (Transmittance) step2->step3 step4 4. Dissolution Point (Max Transmittance) step3->step4 step5 5. Thermodynamic Modeling step4->step5

Step-by-step workflow for Dynamic Laser Monitoring of temperature-dependent solubility.

Industrial Implications

Understanding the solubility of 5-Amino-2-nitrobenzenesulfonic acid is critical for downstream applications:

  • Azo Dye Synthesis: The compound is frequently used as a diazo component. Its high aqueous solubility under basic conditions allows for efficient, homogenous diazotization reactions in water.

  • Purification & Crystallization: By mapping its solubility curve in mixed solvent systems (e.g., Water/Methanol antisolvent systems), process chemists can design high-yield cooling crystallization workflows that reject impurities while recovering the maximum amount of the active intermediate.

References

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO) URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP Source: MDPI URL:[Link]

Sources

Foundational

The Strategic Role of 5-Amino-2-nitrobenzenesulfonic Acid in Chemical Synthesis and Assay Development

Abstract As drug development and advanced materials science demand increasingly specialized chemical intermediates, 5-Amino-2-nitrobenzenesulfonic acid (CAS: 551-91-7) has emerged as a critical structural building block....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As drug development and advanced materials science demand increasingly specialized chemical intermediates, 5-Amino-2-nitrobenzenesulfonic acid (CAS: 551-91-7) has emerged as a critical structural building block. Characterized by a highly specific "push-pull" electronic system, this compound serves dual roles: as a robust diazo precursor in the synthesis of water-soluble dyes, and as a highly engineered chromogenic leaving group in biochemical diagnostics (such as endotoxin detection assays). This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols.

Structural Dynamics and Physicochemical Profiling

To leverage 5-amino-2-nitrobenzenesulfonic acid effectively, one must understand the complex electronic interplay of its three functional groups. The molecule consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1, a nitro group (-NO₂) at position 2, and an amino group (-NH₂) at position 5[1].

The Electronic "Push-Pull" Mechanism

The defining characteristic of this intermediate is the para relationship between the electron-donating amino group (the "push") and the strongly electron-withdrawing nitro group (the "pull").

  • Chromogenic Shift: This extended conjugation significantly lowers the pKa of the amine's conjugate acid and shifts its absorption spectrum into the visible region (~405 nm) when released as a free amine, making it an ideal chromophore[2].

  • Steric and Inductive Tuning: The sulfonic acid group is ortho to the nitro group and meta to the amino group. While it provides massive hydration energy to ensure aqueous solubility, its steric bulk forces the nitro group slightly out of the aromatic plane. This reduces the nitro group's resonance withdrawal but is compensated by the sulfonic acid's strong inductive electron withdrawal[3].

Table 1: Physicochemical and Structural Data
PropertyValue / DescriptionImpact on Synthesis
CAS Number 551-91-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C₆H₆N₂O₅SDictates stoichiometric calculations in coupling reactions.
Molecular Weight 218.19 g/mol Standardizes molarity in assay formulations.
Nucleophilicity Low (Deactivated Amine)Requires highly activated electrophiles (e.g., HOBT esters) for amidation.
Aqueous Solubility Extremely HighIdeal for physiological fluid assays and water-soluble dye formulations.

Application in Chromogenic Substrates (Endotoxin Detection)

In the pharmaceutical industry, the detection of Gram-negative bacterial endotoxins is critical. Limulus Amebocyte Lysate (LAL) assays utilize synthetic peptide substrates that mimic natural cleavage sites. While standard assays use p-nitroaniline (pNA) as the chromophore, 5-amino-2-nitrobenzenesulfonic acid is utilized when the peptide sequence requires enhanced aqueous solubility without sacrificing the optical properties of the leaving group[2].

Causality in Experimental Design

Because the amine in 5-amino-2-nitrobenzenesulfonic acid is electronically deactivated by the para-nitro group, it is a poor nucleophile. Standard carbodiimide coupling (using only DCCI) will fail, leading to the formation of an unreactive N-acylurea dead-end product. Therefore, the protocol strictly requires the use of 1-Hydroxybenzotriazole (HOBT) to form a highly reactive, yet stable, OBt-ester intermediate that drives the amidation forward.

G N1 Protected Peptide Precursor (e.g., Boc-Gly-OH) N2 Carboxyl Activation (DCCI / HOBT at -10°C) N1->N2 Prevents Racemization N4 OBt-Ester Intermediate N2->N4 Forms Reactive Ester N3 5-Amino-2-nitrobenzenesulfonic acid (Deactivated Nucleophile) N3->N4 Amidation N5 Peptide-Chromophore Conjugate N4->N5 N6 TFA Deprotection & Final Workup N5->N6

Workflow for synthesizing highly soluble chromogenic peptide substrates.

Protocol 1: Synthesis of Peptide-Chromophore Conjugate

This self-validating protocol is adapted from established European patent methodologies for chromogenic substrates[2].

  • Preparation and Neutralization: Dissolve 5.0 mmol of the target protected peptide (e.g., α-Boc-Gly-OH) in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the reaction vessel to -10°C. Add Triethylamine (Et₃N) dropwise until the solution is strictly neutralized.

    • Validation: The low temperature is critical to suppress the racemization of the C-terminal amino acid during activation.

  • Activation: Add 5.0 mmol of HOBT followed immediately by 5.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCCI). Stir the mixture for 1 hour at -10°C.

    • Validation: The slight excess of DCCI ensures complete conversion of the carboxylic acid to the OBt-ester.

  • Conjugation: Add 5.0 mmol of 5-amino-2-nitrobenzenesulfonic acid to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Workup: Filter the reaction mixture to remove the precipitated byproduct, dicyclohexylurea (DCU). Evaporate the DMF in vacuo to yield an oil. Dissolve the oil in Ethyl Acetate (EtOAc) and wash sequentially with 2% NaHCO₃, 2% KHSO₄, and distilled H₂O.

  • Deprotection: Dry the organic phase over Na₂SO₄, evaporate, and treat the residue with 10 mL of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes to cleave the Boc protecting group, yielding the final assay substrate.

Application in Industrial Dye Synthesis

Beyond biochemical assays, 5-amino-2-nitrobenzenesulfonic acid is a foundational intermediate in the synthesis of azo and phthalocyanine dyes[4]. The presence of the sulfonic acid group is paramount here, as it imparts direct substantivity (affinity) to cellulosic fibers and ensures the final dye formulation remains stable in aqueous dye baths.

Causality in Diazotization

Diazotizing an amine that is deactivated by a para-nitro group requires rigorous control of acidity and temperature. If the acid concentration is too low, the generated diazonium salt will undergo a side reaction with unreacted amine to form an insoluble diazoamino compound, ruining the yield.

G A 5-Amino-2-nitrobenzenesulfonic acid (Sodium Salt) B Acidification (Excess HCl, 0-5°C) A->B Prevents Diazoamino Formation C Nitrosation (NaNO2 dropwise) B->C D Diazonium Salt Intermediate C->D Starch-Iodide Validation E Azo Coupling (e.g., with Naphthol at pH 8) D->E Electrophilic Aromatic Substitution

Diazotization and subsequent azo coupling pathway for dye synthesis.

Protocol 2: Diazotization and Azo Coupling
  • Dissolution: Suspend 0.1 mol (21.8 g) of 5-amino-2-nitrobenzenesulfonic acid in 100 mL of distilled water. Gradually add 0.055 mol of Na₂CO₃ until the compound fully dissolves as the sodium salt.

  • Acidification: Add 25 mL of concentrated HCl (37%) to the solution. Transfer the flask to an ice-salt bath and cool the mixture to 0–5°C. A fine precipitate of the hydrochloride salt may form; this is expected and provides a high surface area for the reaction.

  • Nitrosation: Slowly add a 30% aqueous solution of Sodium Nitrite (NaNO₂) dropwise, maintaining the temperature strictly below 5°C.

    • Validation: Continuously spot the reaction mixture on starch-iodide paper. The reaction is complete when a faint blue/black color persists for 5 minutes, indicating a stable, slight excess of nitrous acid.

  • Coupling: Immediately transfer the cold diazonium suspension into a prepared solution of the coupling component (e.g., a naphthol derivative) maintained at pH 8-9 using a borate buffer, yielding the water-soluble azo dye.

Environmental and Handling Considerations

Because 5-amino-2-nitrobenzenesulfonic acid is a polynitroaromatic-derived compound, it falls under specific environmental scrutiny. Nitroaromatics are generally resistant to rapid microbial degradation due to the electron-withdrawing nature of the nitro group, which deactivates the ring toward oxidative enzymatic attack[3].

When designing workflows, researchers must ensure that aqueous effluents containing unreacted intermediates are treated—often via advanced oxidation processes (AOPs) or chemical reduction to the corresponding diamines—before discharge. Furthermore, while the sulfonic acid group reduces the volatility and skin permeability of the compound compared to simple nitroanilines, standard localized exhaust ventilation and PPE are mandatory to prevent respiratory sensitization.

References

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report United States Environmental Protection Agency (EPA) [Link]

  • 5-Amino-2-nitrobenzenesulfonic acid | CID 117143 PubChem, National Institutes of Health (NIH)[Link]

  • Chromogenic Substrate (Patent EP0505428B1)
  • Procédé de préparation de colorants phtalocyanine (Patent EP0037986B1)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Azo Dyes Using 5-Amino-2-nitrobenzenesulfonic Acid

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Content Focus: Mechanistic causality, self-validating protocols, and quantitative parameters for azo dye synthesis. Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Content Focus: Mechanistic causality, self-validating protocols, and quantitative parameters for azo dye synthesis.

Introduction & Mechanistic Rationale

5-Amino-2-nitrobenzenesulfonic acid (CAS 551-91-7) 1 is a highly versatile primary aromatic amine utilized as a foundational building block in the synthesis of complex azo dyes. The strategic placement of functional groups on the benzene ring dictates the molecule's reactivity and the final properties of the synthesized dye:

  • The Nitro Group (-NO₂): Acting as a strong electron-withdrawing group via inductive and conjugative effects, the nitro group significantly increases the partial positive charge on the resulting diazonium nitrogen 2. This renders the diazonium salt a highly potent electrophile, enabling rapid and complete coupling even with sterically hindered or less reactive coupling components 3. Additionally, it extends the conjugated π -system, inducing a bathochromic shift (darkening) in the final dye's absorption spectrum.

  • The Sulfonic Acid Group (-SO₃H): This highly polar moiety imparts essential water solubility to both the intermediate diazonium salt and the final azo dye [[4]](). It classifies the resulting compound as an "acid dye," allowing it to bind effectively to polar substrates like wool, silk, and polyamides via ionic interactions.

Experimental Workflow & Causality

The synthesis follows a strict two-phase workflow: Diazotization followed by Azo Coupling .

Because diazonium salts are thermally unstable and prone to explosive decomposition or degradation into phenols (releasing N₂ gas), the entire diazotization process must be strictly maintained between 0–5 °C 3. For the coupling phase, pH control is the critical variable. When coupling with a phenol or naphthol derivative (e.g., β -naphthol), the medium must be alkaline (pH 8–10) to deprotonate the hydroxyl group. The resulting phenoxide ion dramatically increases the electron density of the aromatic ring, activating it for electrophilic aromatic substitution 5.

AzoSynthesis N1 5-Amino-2-nitrobenzenesulfonic acid (Aqueous Suspension) N3 Diazotization (Exothermic, strictly < 5°C) N1->N3 N2 NaNO2 + HCl (0-5°C) Nitrosyl Ion Generation N2->N3 N4 Diazonium Salt Intermediate (Highly Electrophilic) N3->N4 N6 Azo Coupling Reaction (pH 8-10, 0-5°C) N4->N6 N5 Coupling Component (e.g., β-Naphthol in NaOH) N5->N6 N7 Crude Azo Dye Solution N6->N7 N8 Salting Out (NaCl) & Vacuum Filtration N7->N8 N9 Purified Azo Dye N8->N9

Workflow for diazotization and azo coupling of 5-Amino-2-nitrobenzenesulfonic acid.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and environmental conditions must be tightly controlled. The table below summarizes the optimal parameters for synthesizing a model azo dye using 5-Amino-2-nitrobenzenesulfonic acid.

ParameterValue / RangeMechanistic Purpose
Amine Equivalent 1.0 eqServes as the limiting reagent for the reaction.
NaNO₂ Equivalent 1.05 – 1.1 eqA slight excess ensures complete conversion of the amine to the diazonium salt 3.
HCl (Conc.) 2.5 – 3.0 eqProvides the highly acidic medium required to generate the active nitrosyl ion ( NO+ ) 4.
Temperature 0 – 5 °CPrevents thermal decomposition of the highly unstable diazonium intermediate 3.
Coupling pH 8.0 – 10.0Deprotonates the hydroxyl group of the coupling agent (e.g., β -naphthol), maximizing ring nucleophilicity 5.
NaCl (Salting Out) 10 – 20% w/vIncreases ionic strength, driving the precipitation of the water-soluble dye via the common-ion effect.

Standardized Protocol: Synthesis of a Model Azo Dye

This self-validating protocol utilizes β -naphthol as the coupling component to yield a brilliant orange/red azo dye.

Phase 1: Diazotization of 5-Amino-2-nitrobenzenesulfonic Acid
  • Amine Suspension: In a 250 mL beaker equipped with a magnetic stir bar, suspend 0.01 mol of 5-Amino-2-nitrobenzenesulfonic acid in 20 mL of distilled water. Add 0.005 mol of sodium carbonate ( Na2​CO3​ ) and warm gently until the amine dissolves as its sodium salt 5.

  • Acidification: Cool the solution to room temperature, then add 2.5 mL of concentrated HCl (approx. 0.03 mol). A fine precipitate of the amine hydrochloride will form. Place the beaker in an ice-water bath and cool strictly to 0–5 °C .

  • Nitrosyl Generation: In a separate test tube, dissolve 0.011 mol of Sodium Nitrite ( NaNO2​ ) in 5 mL of cold distilled water 5.

  • Reaction: Slowly add the cold NaNO2​ solution dropwise to the rapidly stirring amine suspension. Maintain the internal temperature below 5 °C to prevent nitrogen gas evolution 3. Stir for 20 minutes.

  • Validation: Perform a spot test using starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the primary amine has been fully consumed [[3]](). Note: If the test is overly strong, quench excess nitrous acid with a small amount of sulfamic acid to prevent side reactions during coupling6.

Phase 2: Azo Coupling
  • Coupling Agent Preparation: In a 500 mL beaker, dissolve 0.01 mol of β -naphthol in 20 mL of 10% NaOH solution. The strong base deprotonates the naphthol, creating a highly nucleophilic sodium naphthoxide solution 5. Chill this solution to 0–5 °C.

  • Coupling Reaction: Slowly pour the cold diazonium salt solution from Phase 1 into the vigorously stirring β -naphthol solution.

  • Observation: A vibrant, deep-colored precipitate or solution should form instantaneously, indicating successful electrophilic aromatic substitution. Stir for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.

Phase 3: Isolation and Purification
  • Salting Out: Heat the crude dye mixture gently on a hotplate to 60 °C to fully dissolve the dye. Slowly add solid Sodium Chloride (NaCl) (approx. 15% w/v relative to the total solution volume) while stirring 5.

  • Precipitation: Remove from heat and allow the beaker to cool to room temperature, then place it in an ice bath. The high ionic strength forces the highly polar azo dye to precipitate out of the aqueous phase.

  • Filtration: Collect the precipitated dye via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold saturated NaCl solution to remove unreacted starting materials without dissolving the product.

  • Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 50 °C until a constant weight is achieved.

References

  • Title: Azo Chromophore-Functionalized Polyelectrolytes. 1. Synthesis, Characterization, and Photoprocessing Source: ACS Publications (Chemistry of Materials) URL: [Link]

  • Title: AZO DYE: SYNTHESIS OF YELLOW 6 (SUNSET YELLOW) Source: CUNY Academic Works URL: [Link]

  • Title: Synthesis and Use of Fabric Dyes Source: Professor David Cash (uclmail.net) URL: [Link]

  • Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: EPA NEPIS URL: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 5-Amino-2-nitrobenzenesulfonic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Note Introduction & Scientific Rationale The purity analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Note

Introduction & Scientific Rationale

The purity analysis of 5-Amino-2-nitrobenzenesulfonic acid presents a unique chromatographic challenge due to its highly polar, multi-functional nature. The molecule features a benzene ring substituted with a sulfonic acid group ( −SO3​H ), a nitro group ( −NO2​ ), and an amino group ( −NH2​ ).

The Chromatographic Challenge

Standard Reversed-Phase HPLC (RP-HPLC) relies on hydrophobic interactions between the analyte and the stationary phase (e.g., C18). However, the sulfonic acid moiety possesses a pKa​<1 , meaning it remains fully ionized ( −SO3−​ ) across the entire operational pH range of standard silica-based columns (pH 2–8). Consequently, the compound exhibits negligible retention on standard C18 columns, eluting in the void volume ( t0​ ) and co-eluting with solvent fronts and polar impurities [1].

The Mechanistic Solution: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

To achieve baseline resolution and accurate purity quantitation, this protocol employs Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) .

  • Ion-Pairing Agent: We utilize Tetrabutylammonium hydrogen sulfate (TBAHS) in the mobile phase. The bulky, lipophilic tetrabutylammonium cation ( TBA+ ) forms a reversible electrostatic complex with the ionized sulfonate group. This neutralizes the analyte's charge and surrounds it with a hydrophobic butyl "shell," allowing it to partition effectively into the C18 stationary phase [2].

  • pH Control (Causality of Buffer Choice): The mobile phase is buffered to pH 6.0 using potassium dihydrogen phosphate. In 5-amino-2-nitrobenzenesulfonic acid, the amino group is situated para to the strongly electron-withdrawing nitro group, drastically lowering its pKa​ to approximately 2.0–2.5. By maintaining a pH of 6.0, we ensure the amino group remains completely unprotonated (neutral −NH2​ ), preventing the molecule from acting as a zwitterion. This guarantees that the molecule interacts with TBA+ purely as a mono-anion, resulting in sharp, symmetrical peaks without secondary retention mechanisms.

  • Wavelength Selection: The para-relationship between the electron-donating amino group and the electron-withdrawing nitro group creates a strong "push-pull" conjugated system. This induces a significant bathochromic shift. While 254 nm is used for general aromatic detection, monitoring at 380 nm provides exceptional specificity for this specific chromophore, effectively filtering out non-conjugated impurities.

IonPairMechanism A 5-Amino-2-nitrobenzenesulfonic acid (Highly Polar, Ionized -SO3-) C Neutral Hydrophobic Complex [Analyte-SO3-] - [TBA+] A->C Electrostatic Attraction B Tetrabutylammonium Cation (TBA+, Lipophilic Ion-Pair Reagent) B->C Ion-Pair Formation D C18 Stationary Phase (Hydrophobic Retention) C->D Hydrophobic Partitioning E Elution & UV Detection (254 nm / 380 nm) D->E Gradient Desorption

Caption: Mechanism of Ion-Pair Reversed-Phase retention for ionized aromatic sulfonates.

Experimental Protocol

This protocol is designed as a self-validating system. By strictly adhering to the System Suitability Testing (SST) parameters, the analyst can verify the integrity of the ion-pairing mechanism before sample analysis.

Reagents and Materials
  • Analyte: 5-Amino-2-nitrobenzenesulfonic acid (Reference Standard, >99.0% purity).

  • Ion-Pairing Reagent: Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade.

  • Buffer Salt: Potassium dihydrogen phosphate ( KH2​PO4​ ), HPLC grade.

  • Solvents: Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm), HPLC grade.

  • Column: Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm (or equivalent high-carbon-load C18 column).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH2​PO4​ (20 mM) and 3.39 g of TBAHS (10 mM) in 1000 mL of ultrapure water. Adjust the pH to exactly 6.0 ± 0.05 using dilute Potassium Hydroxide (KOH) or Phosphoric Acid ( H3​PO4​ ). Filter through a 0.22 µm hydrophilic membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. (Note: Methanol is preferred over Acetonitrile here as it provides better solubility for the bulky TBA-sulfonate complex, preventing on-column precipitation).

Step-by-Step Workflow
  • System Passivation & Equilibration: Flush the HPLC system with 50:50 Water:Methanol to remove any previous salts. Install the C18 column and equilibrate with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for at least 45 minutes. Critical Step: Ion-pairing reagents require extended equilibration times to fully coat the stationary phase.

  • Standard Preparation: Accurately weigh 25.0 mg of the 5-Amino-2-nitrobenzenesulfonic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume using Mobile Phase A (Concentration: 0.5 mg/mL). Causality: Dissolving the sample in the ion-pairing buffer prevents solvent-shock and peak splitting at the column head.

  • Sample Preparation: Prepare the test sample identically to the standard.

  • Sequence Execution: Inject a blank (Mobile Phase A), followed by six replicate injections of the standard to establish System Suitability, and finally the test samples.

Workflow S1 1. Buffer Prep (TBAHS + KH2PO4) S2 2. Sample Prep (0.5 mg/mL in Buffer) S1->S2 S3 3. Equilibration (C18, 45 mins) S2->S3 S4 4. HPLC Injection (Gradient Elution) S3->S4 S5 5. Data Analysis (Area Normalization) S4->S5

Caption: Step-by-step HPLC analytical workflow for purity determination.

Data Presentation & System Parameters

Chromatographic Conditions & Gradient Program

To ensure that late-eluting, highly hydrophobic impurities (such as unreacted starting materials from synthesis) are cleared from the column, a gradient method is employed.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.01.08515Isocratic Hold (Analyte Focus)
15.01.08515Isocratic Hold
25.01.04060Linear Gradient (Impurity Wash)
30.01.04060Isocratic Hold
31.01.08515Return to Initial
40.01.08515Re-equilibration
  • Column Temperature: 30°C (Stabilizes the partitioning kinetics of the ion-pair complex).

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) extracting at 254 nm (Total aromatics) and 380 nm (Specific target).

System Suitability Testing (SST)

Before accepting sample data, the system must pass the following self-validating criteria based on the standard injections.

Table 2: System Suitability Parameters (Target Analyte Peak)

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) 8.5 – 10.5 minConfirms sufficient column coating by the TBA+ ion-pairing reagent.
Tailing Factor ( Tf​ ) ≤1.5 Verifies that the pH 6.0 buffer has successfully suppressed secondary amine interactions with residual silanols.
Theoretical Plates ( N ) ≥5,000 Ensures column efficiency and proper formation of the hydrophobic complex.
% RSD of Peak Area ≤1.0% (n=6)Validates the precision of the injection system and stability of the ion-pair equilibrium.

Calculation of Purity

Purity is calculated using the Area Normalization Method at 254 nm, assuming uniform response factors for structurally related impurities.

Purity (%)=(Total Area of All PeaksPeak Area of 5-Amino-2-nitrobenzenesulfonic acid​)×100

(Note: Peaks present in the blank injection must be excluded from the total area calculation).

References

  • Trennung von Sulfonsäuren durch Flüssigkeits-Chromatographie (HPLC) Fresenius' Zeitschrift für analytische Chemie, 1979. Discusses the fundamental limitations of standard RP-HPLC for aromatic sulfonic acids and the necessity of ion-pairing. URL:[Link]

  • Separation and determination of aromatic sulfonates by ion-exchange column chromatography Analytical Chemistry (ACS Publications). Details the electrostatic interactions and partitioning mechanics of sulfonated aromatic compounds in modified chromatographic systems. URL:[Link]

Method

Guide to ¹H and ¹³C NMR Sample Preparation: 5-Amino-2-nitrobenzenesulfonic Acid

An Application Note for Researchers and Drug Development Professionals Introduction: The Imperative for Precision in NMR Sample Preparation 5-Amino-2-nitrobenzenesulfonic acid is a key chemical intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Imperative for Precision in NMR Sample Preparation

5-Amino-2-nitrobenzenesulfonic acid is a key chemical intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for elucidating its molecular structure, confirming identity, and assessing purity.[2][3] However, the acquisition of high-resolution, unambiguous NMR spectra is fundamentally dependent on meticulous sample preparation.[4] Artifacts introduced during this stage, such as poor solubility, particulate matter, or solvent impurities, can obscure spectral data, leading to erroneous interpretations.

This application note provides a comprehensive, field-proven protocol for the preparation of 5-Amino-2-nitrobenzenesulfonic acid for both ¹H and ¹³C NMR analysis. The methodologies herein are designed to ensure scientific integrity by explaining the causality behind each step, leading to reproducible, high-quality results.

Analyte Profile and Safety Considerations

Before handling, it is crucial to understand the properties and hazards of 5-Amino-2-nitrobenzenesulfonic acid (C₆H₆N₂O₅S).[5]

  • Chemical Structure: The molecule contains a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group. These functional groups render the molecule highly polar.

  • Physical State: Typically a solid powder.[6]

  • Solubility: The polar nature, particularly the sulfonic acid group, dictates its solubility. While solubility in pure water may be limited, it is expected to dissolve in polar aprotic solvents.[1][7] Dimethyl sulfoxide (DMSO) is an excellent candidate.

  • Safety Precautions: Safety Data Sheets (SDS) indicate that this compound can cause serious skin and eye irritation.[6][8][9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[6][10] All handling should be performed inside a chemical fume hood.

Solvent and Internal Standard Selection: The Foundation of a Quality Spectrum

The choice of deuterated solvent is the most critical decision in NMR sample preparation. Deuterated solvents are essential as they prevent the large proton signal of the solvent from overwhelming the analyte signals in ¹H NMR, and their deuterium signal is used by the spectrometer to stabilize the magnetic field (a process known as "locking").[11][12][13]

Recommended Solvent: DMSO-d₆

For 5-Amino-2-nitrobenzenesulfonic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

Causality:

  • Excellent Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide array of polar organic compounds, including those with multiple functional groups like sulfonic acids.[14][15]

  • Observation of Exchangeable Protons: Unlike deuterium oxide (D₂O), DMSO-d₆ allows for the direct observation of exchangeable protons from the amino (-NH₂) and sulfonic acid (-SO₃H) groups, which provide valuable structural information. In D₂O, these protons would exchange with deuterium and become invisible in the ¹H spectrum.[11]

  • Wide Chemical Shift Window: DMSO-d₆ has a clean spectral window, with its residual proton signal appearing as a quintet at approximately 2.50 ppm, which typically does not interfere with most analyte signals.[2]

Table 1: Properties of Recommended Deuterated Solvent

SolventFormulaResidual ¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Key Characteristics
Dimethyl sulfoxide-d₆ (CD₃)₂SO~2.50Quintet~39.52Excellent for polar analytes; allows observation of exchangeable protons; hygroscopic.
Internal Reference Standard

For routine structural confirmation, the residual solvent peak of DMSO-d₆ is sufficient for chemical shift referencing (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).[2]

For quantitative NMR (qNMR), where precise concentration or purity is determined, a certified internal standard is required.[3]

Recommended Internal Standard for qNMR in DMSO-d₆:

  • Maleic Acid: This standard is suitable for polar compounds, is not hygroscopic, and provides sharp singlet peaks in a relatively clear region of the spectrum.[16]

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid): While a common standard for aqueous solutions, it is also soluble in DMSO-d₆. However, it should be used with caution as it can sometimes interact with cationic species in the sample.

Experimental Protocols

This section details the step-by-step procedures for preparing high-quality NMR samples. The primary difference between ¹H and ¹³C sample preparation is the required concentration, owing to the significantly lower natural abundance and sensitivity of the ¹³C nucleus.[17]

Materials and Equipment
  • High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[18]

  • Analytical balance

  • Glass vials (e.g., 1-dram)

  • Volumetric micropipettes

  • Pasteur pipettes and bulbs

  • Glass wool or cotton for filtration[19]

  • Vortex mixer

  • 5-Amino-2-nitrobenzenesulfonic acid

  • DMSO-d₆ (high purity, ≥99.9% D)

  • NMR tube caps

Workflow Diagram: From Solid to Spectrometer-Ready Sample

NMR_Sample_Preparation_Workflow Figure 1: NMR Sample Preparation Workflow cluster_prep Preparation in Vial cluster_transfer Transfer to NMR Tube cluster_final Finalization weigh 1. Weigh Sample ¹H: 5-10 mg ¹³C: 50-100 mg add_solvent 2. Add Solvent ~0.7 mL DMSO-d₆ weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Gentle Warming) add_solvent->dissolve filter 4. Filter Solution (Pipette with Glass Wool) dissolve->filter Crucial for removing particulates check_vol 5. Check Sample Height (Target: 4-5 cm) filter->check_vol cap 6. Cap & Label Tube check_vol->cap ready Ready for NMR Analysis cap->ready

Caption: Logical workflow for preparing NMR samples of 5-Amino-2-nitrobenzenesulfonic acid.

Protocol A: ¹H NMR Sample Preparation

This protocol is optimized for routine structural analysis on modern (≥400 MHz) NMR spectrometers.

  • Weigh Analyte: Accurately weigh 5-10 mg of 5-Amino-2-nitrobenzenesulfonic acid into a clean, dry glass vial.[20][21] Using too high a concentration can lead to signal broadening due to increased solution viscosity.[22]

  • Add Solvent: Using a micropipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume will result in the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[4][22]

  • Ensure Complete Dissolution: Cap the vial and vortex thoroughly. If the solid does not dissolve completely, gentle warming in a water bath may be applied.[2] A homogeneous solution is non-negotiable; any suspended particles will severely degrade the magnetic field homogeneity and spectral resolution.[4]

  • Filter into NMR Tube: Prepare a filter pipette by tightly packing a small plug of glass wool into the constriction of a Pasteur pipette. Carefully transfer the dissolved sample solution through this filter into a clean, high-quality NMR tube. This step is critical to remove any micro-particulates.[17][19]

  • Finalize: Cap the NMR tube securely, invert it several times to ensure final mixing, and label it clearly. The sample is now ready for analysis.

Protocol B: ¹³C NMR Sample Preparation

This protocol is designed to overcome the low sensitivity of the ¹³C nucleus to achieve a good signal-to-noise ratio in a reasonable time frame.

  • Weigh Analyte: Accurately weigh 50-100 mg of 5-Amino-2-nitrobenzenesulfonic acid into a clean, dry glass vial. For ¹³C NMR, a higher, near-saturated solution is often desirable to minimize acquisition time.[17][21][22]

  • Add Solvent, Dissolve, and Filter: Follow steps 2, 3, and 4 from the ¹H NMR protocol (Section 4.3). Given the higher solute mass, achieving complete dissolution may require more vigorous vortexing or a slightly longer period of gentle warming.

  • Finalize: Cap and label the NMR tube. Be aware that a ¹H spectrum acquired from this highly concentrated sample may exhibit broader lines than one prepared according to the ¹H protocol.[17]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor or Incomplete Solubility Insufficient solvent volume; Inadequate mixing; Compound is in a less soluble form.Ensure 0.6-0.7 mL of DMSO-d₆ is used. Vortex thoroughly and apply gentle heat. If solubility remains an issue in D₂O, consider converting the sulfonic acid to its more soluble sodium or potassium salt by adding a stoichiometric equivalent of NaOD or KOD.
Broad Peaks / Poor Shimming Particulate matter in the sample; High sample concentration (viscosity); Paramagnetic impurities.Always filter the sample solution into the NMR tube. [4] For ¹H NMR, try preparing a more dilute sample. Ensure glassware is scrupulously clean to avoid metal contaminants.
Unexpected Peaks in Spectrum Water contamination in solvent; Grease from joints; Impurities in the analyte; Dirty NMR tube.Use high-purity solvent from a freshly opened container or one stored over molecular sieves.[14][22] Use clean, dry NMR tubes and avoid using greased glassware. Run a blank solvent spectrum to identify solvent-related peaks.
No Deuterium Lock Signal Insufficient sample volume; Incorrect solvent.Ensure the solvent height is at least 4 cm in the NMR tube.[22] Confirm you have used a deuterated solvent.

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
  • Anasazi Instruments. (n.d.). 1H NMR Sample Preparation Guide.
  • University of Leicester. (n.d.). How to Prepare Samples for NMR.
  • University College London. (n.d.). Sample Preparation.
  • Western University. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Kim, H. W., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC.
  • PubChem. (n.d.). 5-Amino-2-nitrobenzenesulfonic acid.
  • Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 5-Amino-2-nitrobenzoic acid.
  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • EvitaChem. (n.d.). Buy 2-amino-5-nitrobenzenesulfinic acid.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Sulfanilic acid.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - m-Nitrobenzenesulfonic acid hydrate.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-naphthalenesulfonic acid.
  • BenchChem. (2025). Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 2-Amino-5-nitrobenzenesulfonic acid.
  • FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
  • ECHEMI. (2024, May 30). Buy 2-Amino-5-nitrobenzenesulfonic acid Industrial Grade.
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-5-nitrobenzoic acid, 98%.

Sources

Application

Application Notes and Protocols: Diazotization of 5-Amino-2-nitrobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the diazotization of 5-Amino-2-nitrobenzenesulfonic acid. This reaction is a critical transformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the diazotization of 5-Amino-2-nitrobenzenesulfonic acid. This reaction is a critical transformation for converting the primary aromatic amine into a highly reactive diazonium salt, a versatile intermediate in the synthesis of various organic compounds, particularly azo dyes.[1][2] The protocol herein outlines the necessary reagents, equipment, a detailed step-by-step procedure, and crucial safety precautions for the successful and safe execution of this reaction. The resulting diazonium salt solution is intended for immediate use in subsequent reactions, such as azo coupling.[1]

Introduction

The diazotization reaction, first discovered by Peter Griess in 1858, involves the treatment of a primary aromatic amine with nitrous acid.[3] This acid is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[4][5] This process yields a highly reactive diazonium salt (Ar-N₂⁺X⁻).[5] 5-Amino-2-nitrobenzenesulfonic acid is a key intermediate in the production of various colorants. Its diazotization is the initial and crucial step in synthesizing numerous azo dyes and pigments.[2] The resulting diazonium salt is a potent electrophile that reacts with activated aromatic compounds (coupling components) in electrophilic aromatic substitution reactions to form azo compounds.[3]

The presence of both a strongly electron-withdrawing nitro group and a sulfonic acid group on the aromatic ring makes the amino group of 5-Amino-2-nitrobenzenesulfonic acid significantly less basic.[6] This reduced basicity necessitates careful control of reaction conditions to achieve efficient diazotization. Furthermore, the inherent instability and potentially explosive nature of diazonium salts, especially when isolated in their solid form, demand strict adherence to safety protocols.[1][7]

Reaction Mechanism and Scientific Principles

The diazotization reaction proceeds through a series of well-defined steps. First, the strong mineral acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[8][9] The nitrous acid is then protonated by the excess acid to form the nitrosonium ion (NO⁺), a powerful electrophile.[5][9] The lone pair of electrons on the nitrogen atom of the primary amino group of 5-Amino-2-nitrobenzenesulfonic acid attacks the nitrosonium ion.[9] Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion is formed.[5]

The electron-withdrawing nitro group decreases the nucleophilicity of the amino group, making the initial attack on the nitrosonium ion more challenging compared to aniline.[6] Therefore, maintaining a sufficiently acidic environment and precise temperature control are paramount for a successful reaction. The sulfonic acid group, being highly water-soluble, ensures the starting material and the resulting diazonium salt remain in the aqueous phase, facilitating the reaction.[2]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationPurpose
5-Amino-2-nitrobenzenesulfonic acid≥98% purityStarting material
Sodium Nitrite (NaNO₂)ACS reagent gradeSource of nitrous acid
Hydrochloric Acid (HCl)Concentrated (37%)Acid catalyst and to form the amine salt
Distilled WaterSolvent
IceCooling
Starch-iodide paperTo test for excess nitrous acid
250 mL three-necked round-bottom flaskReaction vessel
Mechanical stirrerTo ensure homogenous mixing
Dropping funnelFor controlled addition of sodium nitrite solution
Thermometer (-20 to 100 °C)To monitor reaction temperature
Ice-salt bathTo maintain low temperature
Step-by-Step Procedure
  • Preparation of the Amine Suspension: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, create a suspension of 5-Amino-2-nitrobenzenesulfonic acid (1.0 molar equivalent) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 molar equivalents) and distilled water.[1] Stir the mixture vigorously to ensure it is well-dispersed.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[1][7]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 molar equivalents) in a minimal amount of cold distilled water.[1] Cool this solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine suspension over 30-45 minutes.[3] Crucially, ensure the internal temperature of the reaction mixture does not rise above 5 °C during the addition , as the reaction is exothermic.[1]

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The solid amine should dissolve, resulting in a clear, yellowish solution of the diazonium salt.[3]

  • Confirmation of Excess Nitrous Acid: Test for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. The paper should turn blue-black, indicating the completion of the diazotization.[1][10]

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately for the subsequent reaction (e.g., azo coupling).[1] Do not attempt to isolate the solid diazonium salt. [11]

Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling amine_prep 1. Prepare Amine Suspension (5-Amino-2-nitrobenzenesulfonic acid + HCl + H₂O) cool_amine 3. Cool Amine Suspension (0-5 °C) amine_prep->cool_amine nitrite_prep 2. Prepare Nitrite Solution (NaNO₂ + H₂O) cool_nitrite 4. Cool Nitrite Solution (0-5 °C) nitrite_prep->cool_nitrite diazotization 5. Diazotization (Slowly add Nitrite to Amine) Maintain 0-5 °C cool_amine->diazotization cool_nitrite->diazotization stir 6. Stir for 30 min (Ensure completion) diazotization->stir test 7. Test for Excess HNO₂ (Starch-Iodide Paper) stir->test product Diazonium Salt Solution (Clear, yellowish) test->product immediate_use 8. Immediate Use (e.g., Azo Coupling) product->immediate_use

Caption: Workflow for the diazotization of 5-Amino-2-nitrobenzenesulfonic acid.

Safety Precautions: A Self-Validating System

The safe execution of this protocol relies on a system of checks and balances. Adherence to these safety measures is non-negotiable.

  • Explosion Hazard: Solid diazonium salts are often thermally unstable and can be sensitive to shock and friction, posing a significant explosion risk.[1][7] It is imperative to use the generated diazonium salt solution immediately in situ and avoid isolating it in its solid, dry form.[1][11] Should an unexpected precipitate form, it must be treated as a critical hazard; do not proceed and consider immediate, careful quenching of the reaction.[12]

  • Temperature Control: The diazotization reaction is exothermic. The temperature must be strictly maintained between 0-5 °C to prevent the rapid decomposition of the diazonium salt.[1][7] This decomposition can lead to the evolution of nitrogen gas and potential runaway reactions.[1] Vigorous and uncontrolled bubbling is a sign of a runaway reaction and requires immediate cessation of reagent addition and enhanced cooling.[11]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid the inhalation of potentially evolved toxic nitrogen oxides (NOx).[1][3]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[1][13]

  • Acid Handling: Concentrated hydrochloric acid is highly corrosive. Handle it with extreme care in a fume hood.[3]

  • Quenching and Disposal: Have a quenching agent, such as a cold solution of hypophosphorous acid, readily available for emergencies and for the disposal of any residual diazonium salt.[10][11] Waste must be disposed of in accordance with local and national regulations.[14]

Applications in Drug Development and Research

The diazonium salt of 5-Amino-2-nitrobenzenesulfonic acid is a valuable intermediate for several applications:

  • Azo Dye Synthesis: This is the primary application, where the diazonium salt is coupled with various aromatic compounds to produce a wide range of dyes for textiles and other materials.[2][15]

  • Organic Synthesis: The diazonium group is an excellent leaving group (as N₂) and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of different functional groups onto the aromatic ring.[9][16]

  • Biosensors: Diazonium salts can be used to modify surfaces, providing an anchor to attach proteins or other biomolecules for detection and quantification in biosensor applications.[17]

Troubleshooting

IssuePotential CauseRecommended Action
Reaction temperature exceeds 5 °CAddition of nitrite solution is too fast; insufficient cooling.Immediately stop the addition of the nitrite solution. Add more ice/salt to the cooling bath. Resume addition at a much slower rate once the temperature is back within the 0-5 °C range.
Starch-iodide test is negative after 30 minutes of stirringInsufficient sodium nitrite was added.Add a small amount of additional cold sodium nitrite solution dropwise and re-test after 15 minutes of stirring.
Formation of a dark red or brown colorDecomposition of the diazonium salt or formation of azo coupling side products.Ensure the temperature is strictly maintained below 5 °C. Proceed with the subsequent reaction step as quickly as possible to consume the diazonium salt. If decomposition is suspected, consider quenching the reaction.[12]
An unexpected solid precipitates from the solutionThe diazonium salt may be insoluble under the reaction conditions.CRITICAL HAZARD: Do not proceed. An isolated solid diazonium salt can be highly explosive.[12] Attempt to redissolve the solid by adding more pre-chilled solvent if this can be done without raising the temperature. If redissolving is not possible, the reaction must be quenched immediately and carefully.[12]

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015). Journal of Loss Prevention in the Process Industries.
  • SATHEE JEE.
  • Pharmaguideline.
  • BYJU'S. (2019).
  • Master Organic Chemistry. (2018).
  • ACS Publications. (2020).
  • Organic Chemistry Portal.
  • Benchchem. An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
  • Benchchem.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Diazonium Compounds.
  • Benchchem. Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.
  • Sigma-Aldrich. (2025).
  • Benchchem.
  • Benchchem.
  • DIAZONIUM SALTS. (2020).
  • The Synthesis of Azo Dyes.
  • Vedantu.
  • Synthesis of novel disazo dyes and an investigation of their use in the textile industry.
  • MDPI. (2020).

Sources

Method

Advanced Application Notes: 5-Amino-2-nitrobenzenesulfonic Acid in Pharmaceutical Synthesis

Executive Summary & Strategic Rationale In the landscape of modern pharmaceutical synthesis, 5-Amino-2-nitrobenzenesulfonic acid (CAS: 551-91-7) serves as a highly versatile, multi-functional building block. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern pharmaceutical synthesis, 5-Amino-2-nitrobenzenesulfonic acid (CAS: 551-91-7) serves as a highly versatile, multi-functional building block. Characterized by a strong "push-pull" electronic system—driven by the electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups—this intermediate is uniquely positioned for the synthesis of complex aqueous-soluble pharmacophores.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we dissect the causality of its reactivity and provide self-validating protocols for two critical drug-development pathways: the synthesis of water-soluble benzimidazole scaffolds (via nitro reduction) and the generation of sulfonamide libraries (via chlorosulfonation).

Physicochemical Profiling & Mechanistic Impact

Understanding the inherent physical and electronic properties of 5-Amino-2-nitrobenzenesulfonic acid is the first step in rationally designing synthetic workflows. The sulfonic acid moiety ( −SO3​H ) imparts significant hydrophilicity, which is highly advantageous for improving the bioavailability of active pharmaceutical ingredients (APIs), such as those targeting BACE-1 in Alzheimer's research [1].

Table 1: Quantitative Physicochemical Data & Synthetic Rationale

PropertyValueMechanistic Rationale in Synthesis
CAS Number 551-91-7Unique identifier for procurement and regulatory QA/QC.
Molecular Weight 218.19 g/mol Critical for stoichiometric precision in catalytic cycles.
Electronic Profile Push-Pull DipoleThe para-relationship of −NH2​ and −NO2​ desensitizes the ring to electrophilic aromatic substitution, favoring functional group transformations over ring substitutions.
Solubility High (Aqueous/Alkaline)Necessitates the use of biphasic systems, polar aprotic solvents (DMF/DMSO), or aqueous media for homogeneous catalysis.
pKa (Sulfonic Acid) <1.0 Remains deprotonated under most physiological and synthetic conditions, requiring activation (e.g., via SOCl2​ ) for nucleophilic attack.

Workflow 1: Catalytic Reduction & Benzimidazole Cyclization

Mechanistic Causality

Benzimidazoles are ubiquitous in drug discovery (e.g., proton pump inhibitors, anthelmintics). Synthesizing them from 5-amino-2-nitrobenzenesulfonic acid requires the reduction of the nitro group to yield 2,5-diaminobenzenesulfonic acid. We utilize Palladium on Carbon (Pd/C) with hydrogen gas rather than dissolving metal reductions (like Fe/HCl) because Pd/C operates cleanly in aqueous media, preventing the chelation of metal by-products by the sulfonic acid group [2].

Pathway1 Node1 5-Amino-2-nitro- benzenesulfonic acid Node2 2,5-Diamino- benzenesulfonic acid Node1->Node2 H2, 5% Pd/C 40°C, H2O/MeOH Node3 Sulfonated Benzimidazole API Node2->Node3 R-COOH, Heat Acidic Condensation

Catalytic reduction and subsequent cyclization to form sulfonated benzimidazole pharmacophores.

Self-Validating Protocol: Synthesis of 2,5-Diaminobenzenesulfonic Acid

This protocol incorporates in-process controls (IPC) to ensure the highly air-sensitive diamine is validated before proceeding to cyclization.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g (45.8 mmol) of 5-amino-2-nitrobenzenesulfonic acid in 150 mL of a 1:1 mixture of degassed Water/Methanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 0.5 g of 5% Pd/C. Causality: The catalyst must be added under an inert argon blanket to prevent spontaneous ignition of the methanol vapor.

  • Hydrogenation: Purge the vessel with nitrogen ( ), then with hydrogen ( ). Pressurize to 3 atm with H2​ and heat to 40 °C. Stir vigorously.

  • IPC Validation (Self-Correction): Monitor the reaction by observing the cessation of hydrogen uptake (typically 2-4 hours) and the disappearance of the deep yellow/orange color characteristic of the nitroaromatic precursor. LC-MS should confirm a mass shift from m/z 217 [M-H]- to m/z 187 [M-H]-.

  • Filtration: Filter the reaction mixture through a tight pad of Celite under a strict nitrogen atmosphere to remove the Pd/C.

  • Immediate Utilization: The resulting filtrate contains the highly nucleophilic 2,5-diaminobenzenesulfonic acid. Do not isolate. Immediately add the desired carboxylic acid (e.g., formic acid or substituted benzoic acid) and heat to 100 °C for 6 hours to drive the dehydrative cyclization into the benzimidazole.

Workflow 2: Orthogonal Synthesis of Sulfonamide Libraries

Mechanistic Causality

Sulfonamides are vital components of antimicrobial agents and specific enzyme inhibitors. To convert the sulfonic acid group of our starting material into a sulfonamide, it must first be activated to a sulfonyl chloride. Because the starting material contains a free primary amine, direct treatment with thionyl chloride ( SOCl2​ ) would lead to uncontrolled polymerization. Therefore, orthogonal protection (N-acetylation) is strictly required.

Pathway2 Step1 5-Amino-2-nitro- benzenesulfonic acid Step2 N-Acetylation (Amine Protection) Step1->Step2 Ac2O, Pyridine, RT Step3 Chlorosulfonation (SOCl2 / Cat. DMF) Step2->Step3 Vilsmeier-Haack Activation Step4 Amidation & Deprotection (Sulfonamide Library) Step3->Step4 1. R-NH2, TEA 2. HCl (aq), Heat

Stepwise protection, chlorosulfonation, and amidation to yield functionalized sulfonamides.

Self-Validating Protocol: Synthesis of N-Substituted Sulfonamides

Step-by-Step Methodology:

  • Protection (N-Acetylation): Dissolve 5.0 g of 5-amino-2-nitrobenzenesulfonic acid in 50 mL of anhydrous pyridine. Add 2.5 mL of acetic anhydride dropwise at 0 °C. Stir at room temperature for 3 hours.

    • IPC: TLC (Dichloromethane:Methanol 9:1) will show a shift to a higher Rf​ value due to the loss of the polar primary amine.

  • Activation (Chlorosulfonation): Evaporate the pyridine under reduced pressure. Resuspend the protected intermediate in 40 mL of anhydrous dichloromethane (DCM). Add 0.5 mL of N,N-Dimethylformamide (DMF) followed by 5.0 mL of SOCl2​ . Reflux for 4 hours.

    • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as the active catalytic species to convert the unreactive sulfonic acid into a highly electrophilic sulfonyl chloride.

  • Amidation: Cool the mixture to 0 °C. Slowly add a solution containing 1.2 equivalents of the target amine (e.g., piperazine) and 2.5 equivalents of triethylamine (TEA) in DCM. Stir for 2 hours.

    • Self-Validation: The reaction is complete when the fuming ceases and a stable, distinct product spot appears on TLC. The TEA neutralizes the HCl generated, preventing the protonation of the incoming nucleophilic amine.

  • Deprotection: Concentrate the organic layer, then reflux the residue in 2M aqueous HCl for 2 hours to cleave the acetyl protecting group, yielding the final 5-amino-2-nitrobenzenesulfonamide derivative.

References

  • Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Reactive dyes, processes for their preparation and their use (US Patent 7,905,928)
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report U.S. Environmental Protection Agency (EPA) URL:[Link]

Application

5-Amino-2-nitrobenzenesulfonic acid as a building block in organic synthesis

An In-Depth Guide to 5-Amino-2-nitrobenzenesulfonic Acid as a Versatile Building Block in Organic Synthesis Introduction: The Strategic Value of a Multifunctional Intermediate 5-Amino-2-nitrobenzenesulfonic acid is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 5-Amino-2-nitrobenzenesulfonic Acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Intermediate

5-Amino-2-nitrobenzenesulfonic acid is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the synthesis of a diverse range of organic molecules. Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: a primary aromatic amine (-NH₂), an electron-withdrawing nitro group (-NO₂), and a water-solubilizing sulfonic acid group (-SO₃H). This unique combination of functionalities imbues the molecule with a versatile reactivity profile, making it an indispensable building block, particularly in the colorant and specialty chemical industries.[1][2]

The primary amine is readily converted into a diazonium salt, a highly reactive electrophile that is central to the formation of azo compounds.[3][4] The nitro group acts as a powerful chromophore and an electron-withdrawing group, influencing the final color and properties of the synthesized molecules. Concurrently, the sulfonic acid group imparts significant aqueous solubility, a critical feature for dyes used in textile applications.[3] This application note provides a detailed exploration of the properties, key reactions, and established protocols for utilizing 5-Amino-2-nitrobenzenesulfonic acid in organic synthesis, with a primary focus on its application in the production of azo dyes.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of 5-Amino-2-nitrobenzenesulfonic acid

PropertyValueSource
IUPAC Name 5-amino-2-nitrobenzenesulfonic acid[5]
Molecular Formula C₆H₆N₂O₅S[5]
Molecular Weight 218.19 g/mol [5]
CAS Number 96-75-3[6]
Appearance Yellow Powder Solid[7]
Canonical SMILES C1=CC(=C(C=C1N)S(=O)(=O)O)[O-][5]
Safety and Handling Protocols

5-Amino-2-nitrobenzenesulfonic acid is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[7][8][9] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (meeting EN 166 standard), and a lab coat to prevent skin and eye contact.[7]

  • Ventilation: All handling and reactions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[3][8]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, protected from moisture.[8][9]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and get medical attention.[7]

    • Ingestion: Clean mouth with water and seek medical attention.[7]

Core Application: Azo Dye Synthesis

The most prominent application of 5-Amino-2-nitrobenzenesulfonic acid is as a diazo component in the synthesis of azo dyes.[3][4] The synthesis is a two-step process involving diazotization followed by azo coupling.

Step 1: Diazotization

Diazotization is the conversion of the primary aromatic amine group into a diazonium salt (-N₂⁺). This reaction is conducted by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][10]

Causality Behind Experimental Choices: The diazonium salt is thermally unstable and potentially explosive if isolated in a dry, solid form.[3] Therefore, the reaction temperature must be strictly controlled between 0-5 °C to prevent decomposition, which would lead to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[3] The resulting diazonium salt solution is used immediately (in situ) for the subsequent coupling reaction.[3]

G cluster_synthesis Context: Synthesis of the Building Block pnc p-Nitrochlorobenzene sulfonation Sulfonation (H₂SO₄, Oleum) pnc->sulfonation cnsa 2-Chloro-5-nitrobenzenesulfonic acid sulfonation->cnsa amination Amination (Conc. NH₃, Autoclave) cnsa->amination product 5-Amino-2-nitrobenzenesulfonic acid amination->product

Caption: A common industrial synthesis route for 5-Amino-2-nitrobenzenesulfonic acid.[1]

Protocol 1: Diazotization of 5-Amino-2-nitrobenzenesulfonic acid

This protocol details the formation of the diazonium salt solution for immediate use.[3]

Materials and Equipment:

  • 5-Amino-2-nitrobenzenesulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers/Flasks

  • Thermometer

  • Starch-iodide paper

Procedure:

  • Amine Suspension: In a flask, create a suspension of 5-Amino-2-nitrobenzenesulfonic acid (1.0 molar equivalent) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 molar equivalents) and distilled water. Stir the mixture vigorously.[3]

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. Ensure the temperature is stable before proceeding.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 molar equivalents) in a minimal amount of cold distilled water. Cool this solution to 0-5 °C.[3]

  • Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine suspension. The addition rate must be slow enough to maintain the reaction temperature between 0-5 °C. An exothermic reaction will occur.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates completion.[3][10]

  • Immediate Use: The resulting pale yellow diazonium salt solution is unstable and must be used immediately in the next step (azo coupling). Warning: Do not attempt to isolate the solid diazonium salt, as it poses a significant explosion risk.[3]

Table 2: Key Quantitative Parameters for Diazotization

ReagentMolar EquivalentsRationale
5-Amino-2-nitrobenzenesulfonic acid1.0The limiting reagent.
Concentrated Mineral Acid (e.g., HCl)2.5 - 3.0Ensures formation of the amine salt and provides the acidic medium for generating nitrous acid.[3]
Sodium Nitrite (NaNO₂)1.0 - 1.1Reacts with the acid to form nitrous acid in situ. A slight excess ensures complete diazotization.[10]
Temperature0 - 5 °CCritical for maintaining the stability of the diazonium salt and preventing decomposition.[3]
Step 2: Azo Coupling

The electrophilic diazonium salt is then reacted with an electron-rich nucleophile, such as a phenol or an aromatic amine, in a reaction known as azo coupling.[4][11] This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) bridge, creating the final dye molecule.[12]

G cluster_workflow Core Application Workflow start 5-Amino-2-nitro- benzenesulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt Solution (Used in situ) diazotization->diazonium coupling Azo Coupling diazonium->coupling coupling_agent Coupling Component (e.g., β-Naphthol) coupling_agent->coupling product Azo Dye Product coupling->product

Caption: General workflow for the synthesis of an azo dye using 5-Amino-2-nitrobenzenesulfonic acid.

Protocol 2: Synthesis of an Azo Dye using β-Naphthol

This protocol describes the coupling of the previously prepared diazonium salt with β-naphthol, a common coupling component.

Materials and Equipment:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol (2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl) (for salting out, if needed)

  • Standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Coupling Solution: In a separate beaker, dissolve β-naphthol (1.0 molar equivalent relative to the starting amine) in a cold aqueous solution of sodium hydroxide (e.g., 10% NaOH). The alkaline conditions are necessary to deprotonate the phenol, forming the highly nucleophilic phenoxide ion, which facilitates the coupling reaction.

  • Cooling: Cool the β-naphthol solution to 5-10 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred β-naphthol solution. A brightly colored precipitate (the azo dye) should form immediately.

  • Stirring: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts. A wash with a dilute acid solution may also be used to neutralize any remaining base.

  • Drying: Dry the product in a desiccator or a low-temperature oven. The yield can be determined after the product is completely dry.

Further Synthetic Potential and Structural Analysis

While its primary use is in dye synthesis, 5-Amino-2-nitrobenzenesulfonic acid can also serve as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][13] The functional groups allow for a range of subsequent transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diamino-substituted benzenesulfonic acid, a precursor for other classes of dyes or heterocyclic compounds.

  • Modification of the Sulfonic Acid Group: The sulfonic acid can be converted into a sulfonyl chloride, which can then be reacted with amines to form sulfonamides, a common functional group in many pharmaceutical agents.

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of organic intermediates like 5-Amino-2-nitrobenzenesulfonic acid.[2] Due to limited public experimental data, predicted spectral data provides a useful reference for researchers.[2]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Multiplicity / Notes
¹H H-37.9 - 8.1d
H-47.5 - 7.7dd
H-67.0 - 7.2d
-NH₂5.0 - 6.0br s
-SO₃H10.0 - 12.0br s
¹³C C-1 (-SO₃H)145 - 150
C-2 (-NO₂)138 - 142
C-3128 - 132
C-4120 - 124
C-5 (-NH₂)148 - 152
C-6115 - 119
Data based on predictive models and analysis of structurally similar compounds.[2]

Conclusion

5-Amino-2-nitrobenzenesulfonic acid is a testament to the power of multifunctional building blocks in organic synthesis. Its unique arrangement of amine, nitro, and sulfonic acid groups provides a robust platform for constructing complex molecules, most notably water-soluble azo dyes. The protocols and principles outlined in this guide demonstrate its utility and provide a framework for its safe and effective application. By understanding the causality behind the reaction conditions, particularly the critical need for low-temperature control during diazotization, researchers can confidently leverage this versatile intermediate to advance projects in materials science, specialty chemicals, and pharmaceutical development.

References

  • PubChemLite. 5-amino-2-nitrobenzenesulfonic acid (C6H6N2O5S). Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Amery, K. H. (2022). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Materials Today: Proceedings. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117143, 5-Amino-2-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Al-Muthanna University. (2017, May 15). Synthesis, Identification of New Azo Dye Derived from 4-aminobenzenesulfonic acid and α-naphthol. International Journal of Advanced Research. Retrieved from [Link]

  • University of Toronto. The Synthesis of Azo Dyes. Retrieved from [Link]

  • Horvath, O., et al. (2007). One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. Chemical Papers.
  • Patel, K., et al. Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Journal of the Indian Chemical Society.
  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • Boumya, Y., et al. (2023). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]

  • Organic Syntheses. Procedure for Azo Dye Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

  • Grel, K., et al. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC. Retrieved from [Link]

  • Farmer, T. J., et al. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved from [Link]

  • PrepChem.com. Preparation of 2-amino-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.
  • Google Patents. US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.
  • Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 2-Amino-5-nitrobenzoic Acid as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Ghorbani, M., et al. (2021). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PMC. Retrieved from [Link]

  • Cox, R. A., et al. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Method

Application Note: Pre-Column Derivatization of Amino Acids Using 5-Amino-2-nitrobenzenesulfonic Acid (ANSA) for High-Resolution HPLC-UV Analysis

Introduction & Mechanistic Rationale The precise quantification of amino acids in biological and pharmaceutical matrices is a critical analytical challenge. Because most aliphatic amino acids lack strong chromophores or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The precise quantification of amino acids in biological and pharmaceutical matrices is a critical analytical challenge. Because most aliphatic amino acids lack strong chromophores or fluorophores, direct UV detection is restricted to low wavelengths (e.g., 200–240 nm), which suffers from severe baseline drift and matrix interference[1]. Consequently, pre-column derivatization remains the gold standard for robust, high-sensitivity HPLC analysis[2].

While classic reagents like 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) have historical precedence for amine labeling[3], they are highly hydrophobic and require organic co-solvents that can precipitate biological proteins. This application note details a highly efficient, fully aqueous pre-column derivatization protocol utilizing 5-Amino-2-nitrobenzenesulfonic acid (ANSA) .

The Chemical Logic of ANSA

ANSA operates via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. The ortho-nitro group strongly withdraws electron density, activating the C1 position of the benzene ring for nucleophilic attack by the primary α -amine of the target amino acid[4].

Unlike Sanger's reagent, which ejects a fluoride ion[5], ANSA utilizes its sulfonic acid moiety ( −SO3​H ) as the leaving group. This structural feature provides two distinct analytical advantages:

  • Aqueous Solubility : The sulfonic acid leaving group allows the reaction to proceed in purely aqueous biological buffers, eliminating the need for organic solvents during sample preparation.

  • Spectral Shift : The resulting N -(4-amino-2-nitrophenyl)-amino acid (ANP-amino acid) derivatives exhibit a strong absorption maximum at λ=410 nm. This shifts detection into the visible spectrum, completely bypassing background UV interference from biological matrices.

Experimental Visualization

ANSA_Workflow cluster_prep Sample Preparation & SNAr Derivatization cluster_analysis Chromatographic Separation N1 1. Amino Acid Sample N2 2. Deprotonation (Borate Buffer, pH 9.0) N1->N2 N3 3. Add ANSA Reagent (Electrophile) N2->N3 N4 4. SNAr Reaction (60°C, 30 min) N3->N4 N5 5. Acidic Quench (0.1 M HCl, pH 3.0) N4->N5 N6 6. RP-HPLC Injection N5->N6 N7 7. Gradient Elution (C18 Column) N6->N7 N8 8. UV Detection (λ = 410 nm) N7->N8

Workflow for pre-column derivatization of amino acids using ANSA for HPLC-UV.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (L-Norleucine) to verify derivatization efficiency and a mandatory reagent blank to rule out artifactual peaks.

Reagents & Materials
  • Derivatization Buffer : 0.1 M Sodium Borate, adjusted to pH 9.0 with NaOH.

  • ANSA Reagent : 20 mM 5-Amino-2-nitrobenzenesulfonic acid dissolved in HPLC-grade water. (Prepare fresh daily and protect from light).

  • Quenching Solution : 0.1 M Hydrochloric Acid (HCl).

  • Internal Standard (IS) : 1 mM L-Norleucine in water.

Step-by-Step Derivatization Workflow
  • Sample Aliquoting : Transfer 50 µL of the amino acid sample (or standard mixture) into a 1.5 mL amber microcentrifuge tube. Add 5 µL of the L-Norleucine Internal Standard.

  • Amine Deprotonation : Add 50 µL of the 0.1 M Borate Buffer (pH 9.0) and vortex.

    • Causality: The pKa​ of amino acid α -amines is typically 9.0–10.0. A pH of 9.0 ensures a sufficient molar fraction of the amine is deprotonated (nucleophilic) while preventing base-catalyzed degradation of the ANSA reagent.

  • Electrophile Addition : Add 50 µL of the 20 mM ANSA reagent. Vortex for 10 seconds to ensure homogeneity.

  • Thermal Incubation : Incubate the mixture in a heating block at 60°C for 30 minutes.

    • Causality: The single nitro group in ANSA provides less electrophilic activation than the two nitro groups found in traditional Sanger's reagent[3]. Thermal energy is strictly required to overcome the activation energy barrier for the Meisenheimer complex formation.

  • Acidic Quench : Remove from heat and immediately add 50 µL of 0.1 M HCl.

    • Causality: Lowering the pH to ~3.0 protonates the carboxyl groups of the newly formed ANP-amino acids. This neutralizes their charge, drastically increasing their hydrophobicity and ensuring sharp, highly retained peaks on a C18 reversed-phase column.

  • Filtration : Pass the quenched mixture through a 0.22 µm PTFE syringe filter prior to HPLC injection.

HPLC-UV Method Parameters
  • Column : C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection : UV/Vis at λ=410 nm.

  • Mobile Phase A : 20 mM Sodium Acetate buffer, pH 4.5.

  • Mobile Phase B : Acetonitrile (HPLC Grade).

Quantitative Data Presentation

The chromatographic separation relies on a carefully optimized gradient to resolve structurally similar aliphatic isomers (e.g., Leucine and Isoleucine).

Table 1: HPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Acetate Buffer)% Mobile Phase B (Acetonitrile)
0.01.0955
5.01.08515
15.01.06040
22.01.04060
25.01.0955
30.01.0955 (Re-equilibration)

Table 2: Expected Analytical Performance for ANP-Amino Acids

Amino AcidExpected Retention Time (min)Limit of Detection (LOD, µM)Limit of Quantitation (LOQ, µM)
Glycine8.40.51.5
Alanine10.20.51.5
Valine14.50.61.8
Leucine18.10.41.2
Isoleucine18.90.41.2
Norleucine (IS) 20.5 - -

Note: System suitability is validated when the resolution ( Rs​ ) between Leucine and Isoleucine is ≥1.5 , and the peak area RSD for the Norleucine internal standard across 5 replicate injections is ≤2.0% .

References

  • Ta, et al. "Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review." MyFoodResearch, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVtGopIZbRezzad_ZwURYlYzhyikugnFm1ZFOPvLnGa0QtqgWe5OehB43ozNXg5QrecpkB-ZL5oQoQ8mvHvAeJR0FWMRSqHHgkwjEh6lA17wKfD6eJxW1I63tdUvsjcWX1uDGsxWHUqU8iVd5p-4-0Fkd8TwK2EQDSvY0eM9hxLzS0EhyRkFNY8dQZyutAnA==]
  • Dinu, A., et al. "Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification..." ACS Omega, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtdx0K4s90YxD__wjRhhEIyHJKb5tgFar7ZC141hfFQg2rxMCrVGUcSQnYeS_4ncHrjQiduPC8N8miBFG5X92woBmlLlzyjGyLf92qBC6uGrk0QCNvbOI-PAFkpQTsxMh_gS_7su_Nmlp8Ac8=]
  • "DNFB-Sanger's reagent for detection of free amino acids." G-Biosciences, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFht58IADemrB52qTLDBRms3xtOYzjKAkj6cuEUpY-AkWIU0_ny99fis8fR3MkCmnnYfA1F6olNfv-811AojWZdHil9NErSZhaaUb2Jvv9n7I2eV8kTMsusD1MPkpxUWr2Y3I8fIIg7qoCYU7rlzHSoQSlaECmI3zRTY7OUPYT4BkvO2QvhK_NANynAmbysz4szQ-Kk]
  • "Protein Sequencing: Techniques & Applications." Creative Biolabs, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdnM9hAUPRejTH3ZTMFKxZZIiAbJNf0q-npCjAlbaAYY_1b6GQm43genRjntEdCuAz9Lq21JstXy1TSv0u-l6bm1fWfAvkqhVEkhVX150KazLsBEddpelXLuE3mu3vdvx9btxim1PAJ1zqhtPTKTfTP2_aKtofD3kA5OccZkgXj-Co2Jyo_6fMuBqd]
  • "How to tell the difference between lysine and the N-terminal amino acid in DNP labeling?" Chemistry StackExchange, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4u0_yLdOcwUbfDIaw4DfVhUvhZV1cuZ7jI4-YZWeU2XeqI-UWQS5SHVADAMBzK3jJvsfKdqloeTziU83dsAVmpFgJHzT8RGn5G44Tk10Zf4afeto9uHIy1BhhydjwO_tx_Kv8Y7cW966FQcNgLS9amAsgrwulevK7fRjn8_TaWrt9n5caOVnZnEIchCeqBXpfXRD18ANVSL-CqhpG7y1-XKyuoX7uSrr8OUhvni3XgCOvlX2Ypzk8HV6Q-N0vFNvv]

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 5-Amino-2-nitrobenzenesulfonic acid and their removal

Welcome to the Technical Support Center for 5-Amino-2-nitrobenzenesulfonic acid (5-A-2-NBSA) . As a critical intermediate in the synthesis of azo dyes, pharmaceutical precursors, and antibody-drug conjugate (ADC) linkers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Amino-2-nitrobenzenesulfonic acid (5-A-2-NBSA) . As a critical intermediate in the synthesis of azo dyes, pharmaceutical precursors, and antibody-drug conjugate (ADC) linkers, the purity of 5-A-2-NBSA directly impacts downstream reaction kinetics and product safety.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights into impurity formation, self-validating troubleshooting protocols, and analytical standards to ensure robust experimental outcomes.

SECTION 1: FAQ on Impurity Profiling & Mechanistic Causality

Q1: What are the most common impurities found in synthesized 5-A-2-NBSA, and what drives their formation? A1: The synthesis of 5-A-2-NBSA typically involves the electrophilic aromatic nitration of metanilic acid (3-aminobenzenesulfonic acid) with a protected amine group. The primary impurities arise from competing directing effects on the benzene ring:

  • Positional Isomers (e.g., 3-amino-4-nitrobenzenesulfonic acid): The −SO3​H group is meta-directing, while the protected amine is ortho/para-directing. While steric hindrance and electronic distribution favor nitration para to the amine (yielding the target 5-A-2-NBSA), trace ortho-nitration inevitably occurs, generating positional isomers 1[1].

  • Unreacted Starting Material: Residual metanilic acid due to incomplete nitration.

  • Inorganic Salts: High concentrations of sodium sulfate ( Na2​SO4​ ) or sodium chloride ( NaCl ) remain from the neutralization and salting-out phases of the synthesis.

Q2: Why is the removal of positional isomers so critical, and why is it chemically challenging? A2: Positional isomers possess the exact same molecular weight and similar polarities, making standard solvent extraction ineffective. However, their presence is catastrophic for downstream applications (like azo coupling) because the spatial relationship between the electron-withdrawing −NO2​ group and the −NH2​ group drastically alters the nucleophilicity of the amine. If left in the mixture, these isomers will react at different rates, leading to broad, heterogeneous product distributions and failed batch syntheses.

SECTION 2: Troubleshooting Guide & Self-Validating Protocols

Issue 1: High Levels of Positional Isomers Detected in the Crude Batch

The Causality: Isomers cannot be separated by simple washing. However, because the distance between the −NO2​ and −NH2​ groups varies among isomers, the inductive electron-withdrawing effect differs. This subtly shifts the pKa of the anilino nitrogen. By exploiting these pKa differences, we can selectively precipitate the target zwitterion at its specific isoelectric point while keeping the isomers dissolved 2[2].

Protocol 1: pH-Gradient Fractional Crystallization This protocol utilizes a self-validating feedback loop using pH and UV-Vis to ensure complete separation.

  • Alkaline Dissolution: Suspend the crude 5-A-2-NBSA in distilled water (1:5 w/v). Slowly add 2M NaOH under continuous stirring until the pH reaches 9.0–9.5. Causality: This fully deprotonates the sulfonic acid, converting all organics into highly soluble sodium salts3[3].

  • Controlled Acidification: Heat the solution to 60°C. Begin dropwise addition of 1M HCl . Monitor the pH continuously. Stop the addition exactly at pH 1.8.

  • Isothermal Maturation: Cool the reactor to 5°C at a rate of 10°C/hour. Hold at 5°C for 4 hours to promote the growth of large, pure zwitterionic crystals.

  • Self-Validation Step: Before filtration, extract a 1 mL aliquot of the mother liquor, centrifuge, and analyze the supernatant via UV-Vis spectrophotometry. If the absorbance peak at ∼380 nm (target compound) is flattened but the peak at ∼400 nm (isomer) remains high, the crystallization is successful. If the 380 nm peak is still dominant, adjust the pH down by 0.1 units and hold for another hour.

  • Isolation: Vacuum filter the slurry and wash the cake with ice-cold 0.1M HCl to prevent re-dissolution.

Issue 2: Poor Retention and Co-elution during Analytical or Preparative HPLC

The Causality: 5-A-2-NBSA is highly polar due to the −SO3​H group. Under neutral HPLC conditions, it will bypass the C18 stationary phase and elute in the void volume alongside inorganic salts. To achieve retention, the ionization of the sulfonic acid must be suppressed4[4].

Protocol 2: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water (pH ∼2.0 ). Prepare Mobile Phase B: Acetonitrile. Causality: The highly acidic aqueous phase forces the sulfonic acid into its neutral (or less ionized) state, increasing hydrophobicity 5[5].

  • Column Equilibration: Use a C18 column (e.g., ). Equilibrate with 95% A / 5% B for 20 column volumes.

  • Self-Validation Step (System Suitability): Inject a known standard mixture of metanilic acid and 5-A-2-NBSA. Verify that the resolution factor ( Rs​ ) is >2.0 and the asymmetry factor is between 0.8 and 1.2 . Do not proceed with preparative runs until these metrics are met.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes to resolve the closely eluting positional isomers.

SECTION 3: Quantitative Data & Analytical Specifications

To standardize your batch release, compare your analytical results against the following validated impurity profile limits.

AnalyteSource / CausalityRelative Retention Time (RRT)UV λmax​ (nm)Acceptable Limit (w/w)
5-Amino-2-nitrobenzenesulfonic acid Target Product 1.00 ~235, 380 > 99.0%
3-Amino-4-nitrobenzenesulfonic acidPositional Isomer (ortho-nitration)1.15~240, 400< 0.5%
Metanilic AcidUnreacted Starting Material0.45~230, 290< 0.1%
Dinitro-aminobenzenesulfonic acidOver-nitration By-product1.80~250, 420< 0.1%
Sodium Sulfate ( Na2​SO4​ )Neutralization Salt0.10 (Void Volume)N/A< 0.5% (by Ash)

SECTION 4: Purification Workflow Visualization

The following logic tree maps the physical states and decision gates of the purification process.

PurificationWorkflow N1 Crude 5-A-2-NBSA (Contains Isomers & Salts) N2 Alkaline Dissolution (NaOH to pH > 9.0) N1->N2 N3 Controlled Acidification (Dropwise HCl to pH 1.8) N2->N3 N4 Isothermal Crystallization (Hold at 5°C for 4h) N3->N4 N5 Vacuum Filtration N4->N5 N6 Target Filter Cake (Zwitterionic 5-A-2-NBSA) N5->N6 Solid Phase N7 Mother Liquor Waste (Soluble Isomers & Salts) N5->N7 Liquid Phase N8 RP-HPLC Polishing (Ion-Suppression Mode) N6->N8 N9 Ultra-Pure 5-A-2-NBSA (>99.5% Bio-Assay Grade) N8->N9

Workflow for the purification of 5-A-2-NBSA separating positional isomers and inorganic salts.

References

  • "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report", U.S. Environmental Protection Agency (EPA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeEp-qOhsBn7fzjPV9QCvHNU6RZL7RlOq3rtTn3WFUycE4XqwnWvL2jBLrJXABgAid673gExJpNzELknanJF1uhn2ManJqf8hRTUY_6YUJrKj3MtLvYWSr2kc1gTj0Tzqg6i2lAUrS6FbsJb_-y0vOMB2G]
  • "Separation of 3-Aminobenzenesulfonic acid on HPLC", SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZxqu9hy7mNIcGLyIs4MWovo98yjwvmZ0IktCpO0m0T_PiIlD6diIk_YG-ESThWvfWpYuwm012-WHVHKYxlIS-kBAlE7w9AuOQW8zxg00cYsDnCK0eBgF47GDi8xy8rhTwzsp3yEOY]
  • "Determination of Drug-to-Antibody Ratio (DAR) of Aminobenzenesulfonic Auristatin E ADC", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2quBq1bcZBHUpGOZlQmZrYmKOVnQ5Z6rrMGEdnJwuR7dqXaZP31v_CYyQXox86dYqrrEumFHfLuBliU74TCKUZ_NKomV0sz4QXW4GviP3g2FITRjWgENK8lfLj4Fdl6qsZfnCk6wpnWDwaaub4r2amaoo5aUMjk_7cl_H0_RxQZlVaqv4PfQRIFot_Pmntn9Q-MWShApaUUhSi5250P8_NKkxi-K3jB3-uQzRelxaaIvfAF6poTjPMUy5EbGkt3Pd-A==]
  • "Organic chemistry (Part I, II): textbook", DOKUMEN.PUB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Qo9TzPGHJpsv-NbZHjN_X2mw7FCv8dag_2QM8uET-qjzucaMN03vL7wFEkkvVAqBm0hSKMr4B9qcoujigd5YrvDksX7oMq3GhEgNiquK1MeLnhodCVXW8KyXSkjQfO5BUMgrWpS8R0Xd7jzw5EicBr-eOzSjZOAsgCIkApv7grIpaYml]
  • "DYE CHEMISTRY: Fundamental Operations", Rushim.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZQEK2Z14WJFawhzb_g1mRwNJovi1TaK_K0GDPrx0CFwb7ejSecYfhUvHGCqtE4QETDh8Vl3yKuFeD2HA8eB0srU36aReuuu60ZqnboMiVUwHE6SyKwbJd_Ljp3IV1CXDAOPBO]

Sources

Optimization

Troubleshooting low yield in diazotization of 5-Amino-2-nitrobenzenesulfonic acid

Technical Support Center: Troubleshooting Diazotization of 5-Amino-2-nitrobenzenesulfonic Acid Introduction The diazotization of 5-Amino-2-nitrobenzenesulfonic acid presents a notorious synthetic challenge. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Diazotization of 5-Amino-2-nitrobenzenesulfonic Acid

Introduction

The diazotization of 5-Amino-2-nitrobenzenesulfonic acid presents a notorious synthetic challenge. The molecule features a primary amine severely deactivated by a strongly electron-withdrawing para-nitro group and a meta-sulfonic acid group. This electronic configuration drastically reduces the nucleophilicity of the amine, rendering standard aqueous diazotization protocols ineffective and prone to low yields[1]. Furthermore, the zwitterionic nature of the substrate leads to poor solubility in conventional aqueous acidic media. This technical support guide provides a mechanistic troubleshooting framework to overcome these barriers, utilizing nitrosylsulfuric acid (NSA) in concentrated media to drive complete conversion.

Diagnostic Matrix: Quantitative Parameters for Yield Optimization

ParameterStandard Aqueous ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Acid Medium Aqueous HCl (1–3 M)Conc. H₂SO₄ (>90%)Solubilizes the zwitterion; prevents amine protonation equilibrium issues[1].+40–50%
Nitrosating Agent NaNO₂ (aq)Nitrosylsulfuric Acid (NSA)Generates the highly electrophilic NO⁺ required to attack the deactivated amine[2].+30–40%
Temperature 0–10 °C0–5 °C (Strictly controlled)Prevents thermal decomposition of the highly unstable diazonium intermediate[3].+10–15%
Stoichiometry 1.05 eq NaNO₂1.1–1.2 eq NSACompensates for NO⁺ loss and ensures complete conversion without azo-coupling[4].+5–10%

Visual Workflow: Optimized Diazotization Logic

G Start 5-Amino-2-nitrobenzenesulfonic acid (Weakly Basic, Poorly Soluble) Solvation Dissolve in Conc. H2SO4 (Disrupts Zwitterionic Network) Start->Solvation Reaction Slow Addition of NSA to Amine Strictly Maintain <5°C Solvation->Reaction Reagent Prepare Nitrosylsulfuric Acid (NSA) NaNO2 + H2SO4 at 0-5°C Reagent->Reaction Test Starch-Iodide Test (Monitor NO+ Consumption) Reaction->Test Test->Reaction Negative (Add NSA) Quench Quench Excess HNO2 (Add Sulfamic Acid) Test->Quench Positive (Blue/Black) Product Diazonium Sulfate Solution (Ready for In Situ Coupling) Quench->Product

Optimized nitrosylsulfuric acid diazotization workflow for weakly basic amines.

Deep-Dive FAQs: Troubleshooting Low Yields

Q1: Why does my reaction stall at 20-30% conversion when using standard aqueous hydrochloric acid and sodium nitrite? Mechanistic Causality: 5-Amino-2-nitrobenzenesulfonic acid contains a strongly electron-withdrawing para-nitro group. This delocalizes the lone pair of electrons on the primary amine, making it exceptionally weakly basic and poorly nucleophilic[1]. In dilute aqueous acid, the effective concentration of the nitrosonium ion (NO⁺) is too low to drive the electrophilic attack on this deactivated amine. Additionally, the zwitterionic sulfonic acid group makes the starting material sparingly soluble in water, leading to mass-transfer limitations[5]. Solution: You must switch to a concentrated sulfuric acid medium using nitrosylsulfuric acid (NSA) as the diazotizing agent[2]. Concentrated H₂SO₄ provides a highly polar, anhydrous environment that dissolves the zwitterion, while NSA delivers a massive concentration of the highly reactive NO⁺ electrophile required to force the reaction to completion[6].

Q2: I am observing a dark, tarry reaction mixture and my final yield is abysmal. What causes this, and how can I prevent it? Mechanistic Causality: A dark, tarry mixture is the hallmark of two competing side reactions: (1) Azo-coupling between the newly formed diazonium salt and unreacted amine, and (2) Thermal decomposition of the diazonium salt into phenolic byproducts[3]. Azo-coupling occurs when the acid concentration is insufficient to fully protonate the unreacted amine, leaving it available to act as a competing nucleophile against the diazonium intermediate[4]. Solution: Ensure a massive excess of concentrated acid (at least 3–5 equivalents) to keep all amines protonated[4]. Maintain the reaction temperature strictly between 0–5 °C using an ice-salt bath[3]. If localized "hot spots" occur during the addition of the nitrosating agent, the diazonium salt will decompose; therefore, vigorous mechanical stirring and slow, dropwise addition of NSA are mandatory.

Q3: How do I accurately monitor the completion of this diazotization, given the dark color of the concentrated sulfuric acid mixture? Mechanistic Causality: Visual cues (like the clearing of a suspension) are unreliable in concentrated sulfuric acid mixtures of nitroaromatics. You must rely on chemical validation of the electrophile's consumption. Solution: Use the starch-iodide paper test[4]. A persistent blue/black color indicates the presence of excess nitrous acid (or NO⁺), confirming that the amine has been fully consumed[6]. If the test is negative, add more NSA in 0.05 equivalent increments. Once complete, the excess nitrous acid must be quenched with sulfamic acid before proceeding to the next step to prevent oxidative side reactions during downstream coupling[2].

Step-by-Step Methodology: Self-Validating Protocol

Protocol: High-Yield Diazotization of 5-Amino-2-nitrobenzenesulfonic Acid via Nitrosylsulfuric Acid

Phase 1: Preparation of Nitrosylsulfuric Acid (NSA)

  • Charge a dry, jacketed reactor with 5.0 volume equivalents of concentrated sulfuric acid (98%).

  • Cool the acid to 0–5 °C under vigorous mechanical stirring.

  • Slowly add 1.1 equivalents of finely powdered sodium nitrite (NaNO₂) in small portions.

    • Self-Validation Check: Monitor the internal thermometer continuously. Ensure the temperature does not exceed 10 °C during addition to prevent the decomposition of nitrous acid and the evolution of toxic NOₓ gases[1].

  • Stir the mixture at 0–5 °C until all solid NaNO₂ is dissolved, yielding a clear, pale-yellow solution of NSA.

Phase 2: Substrate Solvation and Reaction 5. In a separate vessel, dissolve 1.0 equivalent of 5-Amino-2-nitrobenzenesulfonic acid in 3.0 volume equivalents of concentrated sulfuric acid at room temperature.

  • Causality: Pre-dissolving the amine prevents clumping and mass-transfer limitations when added to the cold NSA, which is a primary cause of unreacted starting material.

  • Cool the amine solution to 0–5 °C.

  • Slowly transfer the cold amine solution into the NSA solution dropwise over 1–2 hours, maintaining the internal temperature strictly at 0–5 °C[3].

  • Allow the reaction to stir for an additional 2 hours at 0–5 °C.

Phase 3: Validation and Quenching 9. Self-Validation Check: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate, persistent blue-black color confirms the presence of excess NO⁺, validating that the amine has been fully consumed[6]. 10. Carefully add a 10% aqueous solution of sulfamic acid dropwise until the starch-iodide test turns negative.

  • Causality: Sulfamic acid safely converts excess nitrous acid into nitrogen gas and sulfuric acid. Failing to quench excess NO⁺ will lead to the oxidation of your coupling partner in the next step[2].
  • The resulting diazonium sulfate solution is now ready for immediate in situ use (e.g., Sandmeyer reaction or azo coupling). Do not isolate the dry salt due to severe explosion hazards[5].

References[3] Title: Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline

Source: Benchchem URL: Verified Link[4] Title: Overcoming low yield in the diazotization of 2-aminonaphthalene Source: Benchchem URL: Verified Link[2] Title: US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water Source: Google Patents URL: Verified Link[1] Title: Natmil Tichatal Mmatio* SmriM U. S. DEPARTMENT OF COMMERCE Source: DTIC URL: Verified Link[6] Title: Product Class 23: Arenediazonium Salts Source: Thieme-connect URL: Verified Link[5] Title: Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System Source: ACS Publications URL: Verified Link

Sources

Troubleshooting

Side reactions to avoid during the sulfonation of p-nitroaniline

Welcome to the technical support resource for the sulfonation of p-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the sulfonation of p-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side reactions and maximize the yield and purity of your target product, 2-amino-5-nitrobenzenesulfonic acid.

Frequently Asked Questions (FAQs)
Q1: My sulfonation reaction with p-nitroaniline is turning dark brown or black. What is the primary cause?

A1: A dark brown or black coloration is a strong indicator of oxidative decomposition and charring.[1][2] The amino group on the p-nitroaniline ring is highly susceptible to oxidation, especially under the harsh conditions of concentrated sulfuric acid at elevated temperatures.[3] This process can lead to the formation of polymeric aniline species and other degradation byproducts, significantly reducing your yield and complicating purification.[3][4]

Q2: Why am I observing a low yield of the desired 2-amino-5-nitrobenzenesulfonic acid, even when the reaction doesn't char?

A2: Low yields can stem from several factors beyond simple decomposition.

  • Reversibility: Aromatic sulfonation is an equilibrium-controlled, reversible process.[5][6] Using dilute acid or excessive heat can shift the equilibrium back toward the starting materials, a phenomenon known as desulfonation.[7]

  • Formation of Isomeric Byproducts: The reaction conditions can lead to the formation of undesired isomers. In a highly acidic environment, the amino group (-NH₂) can be protonated to form the anilinium ion (-NH₃⁺). This group is a meta-director, leading to the formation of 4-amino-2-nitrobenzenesulfonic acid.[5][8]

  • Incomplete Reaction: Insufficient heating time or temperature may result in an incomplete reaction, leaving a significant amount of unreacted p-nitroaniline.

Q3: How critical is temperature control during the sulfonation of p-nitroaniline?

A3: Temperature control is arguably the most critical parameter in this reaction. The sulfonation of p-nitroaniline is a highly exothermic process.[4]

  • Below 120°C: The reaction rate may be too slow for practical synthesis.

  • Around 140°C: This is often cited as an optimal temperature for the formation of the desired product.[4]

  • Above 160°C: The risk of oxidative decomposition, charring, and runaway reactions increases dramatically.[1][4][9] Localized overheating during scale-up is a common cause of failure, where the heat generated cannot be dissipated effectively, leading to a violent, uncontrolled reaction.[4]

Q4: Is it possible to sulfonate at the meta-position relative to the amino group?

A4: Yes, formation of the meta-sulfonated product is a well-documented side reaction.[5] In the strongly acidic medium of concentrated sulfuric acid, the amino group exists in equilibrium with its protonated form, the anilinium ion (-NH₃⁺). The anilinium ion is strongly deactivating and acts as a meta-director due to its powerful electron-withdrawing inductive effect.[5][8] Therefore, a portion of the electrophilic substitution will occur at the position meta to the -NH₃⁺ group, yielding 4-amino-2-nitrobenzenesulfonic acid.

Troubleshooting Guide: Specific Experimental Issues
Issue 1: The reaction mixture turns into a black, intractable tar upon heating.
  • Root Cause: This is severe oxidative decomposition. The combination of the electron-rich amino group and a strong oxidizing agent (hot, concentrated H₂SO₄) is leading to uncontrolled oxidation and polymerization of the aniline moiety.[3]

  • Troubleshooting & Validation:

    • Reduce Temperature: Immediately lower the reaction temperature. Do not exceed 140-150°C. Ensure your thermometer is correctly placed to measure the internal temperature of the reaction mixture.

    • Improve Heat Transfer: For larger-scale reactions, use a mechanical overhead stirrer instead of a magnetic stir bar to ensure homogenous mixing and prevent localized hot spots.[4]

    • Implement a Protecting Group Strategy: This is the most robust solution. By acetylating the amine to form p-nitroacetanilide before sulfonation, you deactivate the ring slightly, making the amino group far less susceptible to oxidation.[3][10] The acetamido group still directs ortho to itself, leading to the desired isomer. The protecting group is easily removed via acid or base hydrolysis post-sulfonation.[10]

Issue 2: The reaction is difficult to control and boils over, especially during scale-up.
  • Root Cause: This is a classic runaway reaction, driven by the exothermic heat of sulfonation combined with the heat of mixing p-nitroaniline with sulfuric acid.[4] As the temperature rises, the reaction rate accelerates, releasing more heat and creating a dangerous feedback loop.

  • Troubleshooting & Validation:

    • Controlled Addition: Never add the full amount of p-nitroaniline to hot sulfuric acid. Instead, add the p-nitroaniline in small portions to the sulfuric acid at a lower temperature (e.g., 60-70°C), allowing the temperature to stabilize between additions.[4]

    • Increase Acid Volume: Using a larger volume of sulfuric acid can help to absorb and dissipate the heat generated during the reaction, acting as a heat sink.[4]

    • External Cooling: Have an ice bath on standby. If you observe a rapid, uncontrolled temperature increase, immediately immerse the flask in the ice bath to quench the runaway reaction.

Issue 3: My product analysis (e.g., NMR, HPLC) shows a significant amount of the 4-amino-2-nitrobenzenesulfonic acid isomer.
  • Root Cause: The reaction medium is favoring the protonation of the amino group to the meta-directing anilinium ion.[5]

  • Troubleshooting & Validation:

    • Use Fuming Sulfuric Acid (Oleum): Fuming sulfuric acid contains dissolved sulfur trioxide (SO₃), which is the active electrophile. Using oleum can sometimes allow for lower reaction temperatures, which may suppress the protonation equilibrium and favor the kinetic ortho-product.

    • Adopt the Protecting Group Strategy: The N-acetyl group is not basic and will not protonate. This strategy completely eliminates the formation of the meta-isomer that arises from the anilinium ion pathway.[3][10]

Issue 4: The final product yield is low, and I recover a significant amount of p-nitroaniline starting material.
  • Root Cause: The reaction has not gone to completion, or the equilibrium is unfavorable. This can be due to insufficient heating (time or temperature) or the reversible nature of the reaction (desulfonation).[6]

  • Troubleshooting & Validation:

    • Verify Temperature and Time: Ensure the reaction is held at the target temperature (e.g., 140°C) for a sufficient duration. Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) if a suitable system can be developed.

    • Ensure Anhydrous Conditions: The presence of excess water can promote the reverse reaction (desulfonation). Ensure your p-nitroaniline is dry and you are using concentrated (98%) or fuming sulfuric acid.[4]

Data Presentation

Table 1: Summary of Key Side Reactions and Mitigation Strategies

Side ReactionPrimary Cause(s)Key IndicatorsRecommended Mitigation Strategy
Oxidation/Charring High reaction temperature (>160°C); Poor heat dissipationDark brown/black color; Formation of solid tarLower temperature; Use N-acetylation protecting group; Improve stirring.[3][4]
Meta-Isomer Formation Protonation of -NH₂ to meta-directing -NH₃⁺ in strong acidPresence of 4-amino-2-nitrobenzenesulfonic acid in productUse N-acetylation protecting group to prevent protonation.[5]
Runaway Reaction Exothermic nature of sulfonation; Rapid, large-scale mixingRapid, uncontrolled temperature increase; Violent boilingSlow, portion-wise addition of p-nitroaniline; Use larger acid volume; Have external cooling ready.[4]
Desulfonation Reversibility of sulfonation; Presence of excess waterLow yield; Recovery of starting materialUse concentrated/fuming H₂SO₄; Ensure anhydrous conditions; Avoid excessive temperatures that may shift equilibrium.[6]
Visualizations & Workflows
Diagram 1: Desired Sulfonation vs. Major Side Reaction Pathways

A diagram illustrating the main reaction path leading to the desired product versus the competing side reactions of oxidation and meta-isomer formation.

G cluster_main Desired Reaction Pathway cluster_side1 Side Reaction: Oxidation cluster_side2 Side Reaction: Meta-Isomer Formation pna p-Nitroaniline (-NH2, -NO2) h2so4 H2SO4, ~140°C pna->h2so4 Electrophilic Aromatic Substitution product 2-Amino-5-nitrobenzenesulfonic acid (Ortho-sulfonation) h2so4->product pna_ox p-Nitroaniline h2so4_hot H2SO4, >160°C (Harsh Conditions) pna_ox->h2so4_hot Oxidation char Oxidative Decomposition (Charring, Polymers) h2so4_hot->char pna_meta p-Nitroaniline anilinium Anilinium Ion (-NH3+) (Protonation in H+) pna_meta->anilinium Equilibrium meta_product 4-Amino-2-nitrobenzenesulfonic acid (Meta-sulfonation) anilinium->meta_product Meta-directing Effect

Caption: Desired reaction vs. key side reactions.

Diagram 2: Experimental Workflow for the N-Acetylation Protection Strategy

A workflow diagram showing the steps involved in protecting the amine, performing the sulfonation, and then deprotecting to yield the final product.

G start Start: p-Nitroaniline step1 Step 1: Protection React with Acetic Anhydride start->step1 intermediate Intermediate: p-Nitroacetanilide step1->intermediate step2 Step 2: Sulfonation React with H2SO4 intermediate->step2 intermediate2 Intermediate: Sulfonated Acetanilide step2->intermediate2 step3 Step 3: Deprotection Acid or Base Hydrolysis intermediate2->step3 end Final Product: 2-Amino-5-nitrobenzenesulfonic acid step3->end

Caption: Workflow for the N-Acetylation Protection Strategy.

Recommended Experimental Protocols
Protocol 1: Direct Sulfonation of p-Nitroaniline (Optimized for Control)

Safety Note: This reaction is highly exothermic and uses corrosive, strong acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Setup: Equip a three-neck round-bottom flask with a mechanical overhead stirrer, a thermometer, and a reflux condenser.

  • Charge Reagents: In the flask, place concentrated sulfuric acid (98%, 5 mL per 1 g of p-nitroaniline). Begin stirring and heat the acid to 60-70°C.

  • Controlled Addition: Slowly add dry p-nitroaniline (1.0 eq) in small portions over 30-45 minutes. Monitor the internal temperature closely, ensuring it does not exceed 100°C during the addition.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 140°C. Maintain this temperature with vigorous stirring for 2-3 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the viscous solution onto crushed ice (approx. 10 g of ice per 1 g of starting material). The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be recrystallized from hot water to yield purified 2-amino-5-nitrobenzenesulfonic acid.

Protocol 2: Sulfonation via N-Acetylation (Protecting Group Strategy)

This protocol involves three main stages: protection, sulfonation, and deprotection.[10]

Part A: Acetylation of p-Nitroaniline

  • Dissolve p-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Gently heat the mixture under reflux for 30-60 minutes.

  • Pour the cooled reaction mixture into ice water to precipitate the p-nitroacetanilide.

  • Filter, wash with water, and dry the solid product. Verify its identity before proceeding.

Part B: Sulfonation of p-Nitroacetanilide

  • Carefully add the dry p-nitroacetanilide from Part A in portions to an ice-cooled, stirred flask containing concentrated sulfuric acid (3 mL per 1 g of acetanilide).[10]

  • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 60-80°C for 1-2 hours.

  • Cool the mixture and pour it onto crushed ice to precipitate the sulfonated product.

  • Filter and wash the solid with cold water.

Part C: Hydrolysis (Deprotection)

  • Transfer the crude sulfonated acetanilide from Part B to a round-bottom flask.

  • Add dilute sulfuric acid (e.g., a 1:1 mixture of conc. H₂SO₄ and water).[10]

  • Heat the mixture under reflux for 30-60 minutes to hydrolyze the amide.[10]

  • Cool the solution and allow the final product, 2-amino-5-nitrobenzenesulfonic acid, to crystallize.

  • Isolate by filtration, wash with cold water, and dry.

References
  • Zürrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 53(7), 1459–1463. [Link][11]

  • American Society for Microbiology. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology. [Link][12]

  • Ehrenfeld, L., & Puterbaugh, M. (1922). o-NITROANILINE. Organic Syntheses, 2, 45. [Link][7]

  • Chemistry Stack Exchange. (2021, March 14). p-Nitroaniline reaction with sulfuric acid. Retrieved from [Link][2]

  • UCSB ScienceLine. (2012, May 14). What are the products produced in the decomposition reaction between p-nitroaniline and sulfuric acid at temperatures above 392 degrees Fahrenheit? Retrieved from [Link][9]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from a source providing a detailed multi-step synthesis procedure.[10]

  • CONCISE CHEMISTRY. (2023, January 31). Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link [Video]. YouTube. [Link][8]

  • Sciencemadness Discussion Board. (2008, October 15). Sulfonation of 4-nitroaniline. Retrieved from [Link][4]

  • Quora. (2018, April 29). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? Retrieved from [Link][5]

  • Chemistry LibreTexts. (2019, June 5). 16.10: Nitration and Sulfonation. Retrieved from [Link][6]

Sources

Optimization

Colorimetric issues in dye synthesis using impure 5-Amino-2-nitrobenzenesulfonic acid

A Guide to Troubleshooting Colorimetric Issues from Impure 5-Amino-2-nitrobenzenesulfonic Acid Welcome to the technical support center for dye synthesis. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Colorimetric Issues from Impure 5-Amino-2-nitrobenzenesulfonic Acid

Welcome to the technical support center for dye synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering colorimetric challenges when using 5-Amino-2-nitrobenzenesulfonic acid as a key intermediate. The purity of this starting material is paramount, as even minor contaminants can significantly impact the final shade, intensity, and consistency of your synthesized dyes.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the scientific reasoning behind them to help you diagnose and resolve these critical issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final dye has an unexpected off-color, or the shade is dull and lacks vibrancy. What is the most likely cause?

This is a classic symptom of contamination in your starting material, 5-Amino-2-nitrobenzenesulfonic acid.[1] Impurities can interfere with the two critical stages of azo dye synthesis: diazotization and azo coupling.[1] These contaminants often include isomeric byproducts, unreacted precursors from the synthesis of the acid itself (like p-nitroaniline), or various inorganic salts.[3][4][5]

Each of these impurities can react to form their own unintended colored molecules, which mix with your target dye and alter the final color profile.[6] Furthermore, non-reactive impurities can change the reaction's pH or ionic strength, which can affect the coupling reaction's speed and position on the aromatic ring, directly influencing the final chromophore and thus the color.[1]

Q2: We are observing significant color variations between different synthesis batches, even when following the same protocol. How can we improve consistency?

Batch-to-batch inconsistency is a common and frustrating issue, typically rooted in a lack of precise control over reaction parameters and variations in raw materials.[1] The most probable cause is variability in the purity of the 5-Amino-2-nitrobenzenesulfonic acid used in each batch. Different lots from the same supplier, or materials from different vendors, can have different impurity profiles.[1]

To ensure reproducibility, you must implement a standard quality control (QC) check on all incoming batches of this starting material before use.

Recommended Actions:

  • Purity Verification: Perform a quick purity check using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) on each new lot of 5-Amino-2-nitrobenzenesulfonic acid.

  • Strict Parameter Control: Inconsistent control over reaction temperature (especially during diazotization) and pH can lead to decomposition products and side reactions, affecting the final color.[1] Maintain rigorous control over these variables.

  • Purify If Necessary: If a new batch of starting material is found to be impure, it must be purified before use. See the protocol in Q5 .

Q3: What are the common impurities in technical-grade 5-Amino-2-nitrobenzenesulfonic acid, and how do they specifically impact dye synthesis?

Understanding the potential contaminants is the first step in diagnosing your colorimetric issues. The table below summarizes the most common impurities and their effects.

Impurity CategorySpecific ExamplesImpact on Dye Synthesis
Isomeric Impurities 4-Amino-3-nitrobenzenesulfonic acidForms a different chromophore during coupling, leading to a significant shift in the final color.
Unreacted Precursors p-Nitroaniline, 2-Chloro-5-nitrobenzenesulfonic acid[4]Can undergo diazotization and coupling to form a separate, unwanted dye, resulting in a mixed and "muddy" color.
Inorganic Salts Sulfuric acid, Sodium chloride, Metal sulfates[3][7]Alters pH and ionic strength, which can inhibit the coupling reaction or cause the dye to precipitate prematurely. Can also interfere with dye-fiber bonding in textile applications.[8][9]
Decomposition Products Oxidized or hydrolyzed side-productsCan introduce a range of colored byproducts, leading to dull or off-shades.
Q4: What analytical methods can I use to assess the purity of my 5-Amino-2-nitrobenzenesulfonic acid?

A multi-tiered approach to purity analysis is recommended, from rapid screening to quantitative assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. It can separate and quantify the main component and various impurities, providing a detailed purity profile. Ion-pair chromatography is often used for analyzing reactive dyes and their intermediates.

  • Thin-Layer Chromatography (TLC): A fast, cost-effective qualitative tool. By running a sample of your starting material against a known pure standard, you can quickly visualize the presence of impurities as separate spots.[1] The disappearance of starting material spots and the appearance of the product spot can be monitored throughout the reaction.[1]

  • Infrared (IR) Spectroscopy: Useful for confirming the identity of the material by comparing its spectrum to a reference spectrum of the pure compound. The KBr tablet compensation method has been used to determine the purity of dye intermediates.[10]

  • Melting Point Analysis: A simple, traditional method. Impurities will typically cause a depression and broadening of the melting point range compared to the sharp melting point of a pure compound.

Q5: I've confirmed my 5-Amino-2-nitrobenzenesulfonic acid is impure. What is a reliable lab-scale purification protocol?

Recrystallization is a highly effective technique for purifying sulfonic acids, leveraging differences in solubility between the desired compound and its contaminants.[11][12]

  • Solvent Selection: Begin with deionized water, as sulfonic acids are generally highly soluble in water and less so in organic solvents.[11][12]

  • Dissolution: In a suitable flask, add the impure 5-Amino-2-nitrobenzenesulfonic acid and the minimum volume of hot deionized water required for complete dissolution. Gentle heating and stirring will facilitate this process. Using too much solvent will hinder recovery.[12]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not rush this step by placing it directly in an ice bath, as slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, cooling can be completed in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature vacuum oven.

A note on challenging purifications: If isomers are present, simple recrystallization may be less effective. In such cases, converting the acid mixture to their corresponding salts (e.g., potassium or sodium salts) can be beneficial, as isomeric salts often show greater differences in solubility, enabling more efficient separation through fractional crystallization.[12]

G cluster_workflow Recrystallization Workflow A Dissolve Impure Acid in Minimum Hot Solvent B Hot Filter (If Needed) to Remove Insolubles A->B Insoluble impurities? C Slowly Cool Solution to Induce Crystallization A->C No B->C D Isolate Crystals via Vacuum Filtration C->D E Wash Crystals with Ice-Cold Solvent D->E F Dry Purified Product E->F

Caption: Workflow for the purification of 5-Amino-2-nitrobenzenesulfonic acid.
Q6: My starting material is now pure, but my final dye color is still incorrect. What other experimental parameters should I investigate?

If the purity of the starting materials (both the amine and the coupling component) has been confirmed, the issue likely lies within the reaction process itself. Unreacted hydrolyzed dye can also affect final performance and must be washed out.[1][8] Follow this logical troubleshooting guide to diagnose the problem.

G start_node Start: Off-Color Dye A 1. Verify Purity of 5-Amino-2-nitrobenzenesulfonic acid (HPLC/TLC) start_node->A process_node process_node check_node check_node end_node Consistent, On-Target Dye Color Achieved B Is it pure? A->B C Purify via Recrystallization B->C No D 2. Verify Purity of Coupling Component B->D Yes C->A E Is it pure? D->E F Purify or Replace Coupling Component E->F No G 3. Check Diazotization Reaction Conditions E->G Yes F->D H Temp at 0-5°C? Excess NaNO2? G->H I Adjust & Optimize Cooling / Reagents H->I No J 4. Check Coupling Reaction Conditions H->J Yes I->G K Correct pH? Sufficient Mixing? J->K L Adjust pH & Improve Agitation K->L No M 5. Analyze Final Dye Purification Step K->M Yes L->J N Is Washing-Off Adequate? M->N N->end_node Yes O Improve Washing Protocol to Remove Hydrolyzed Dye N->O No O->M

Caption: A logical troubleshooting workflow for dye synthesis color issues.

References

  • Benchchem. (n.d.). Troubleshooting guide for reactive dye synthesis using intermediates. BenchChem.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • Benchchem. (n.d.). Technical Support Center: Separation of Phenolsulfonic Acid Isomers by Recrystallization. BenchChem.
  • J-Stage. (n.d.). Purity test of intermediate products for dyestuff syntheses by alkali halide tablet compensation method.
  • Leibenguth, S. (2016). Troubleshooting Chemistry Issues for Colorimetric Analysis.
  • Benchchem. (n.d.). Performance Evaluation of Dyes Derived from 2-Amino-5-nitrobenzenesulfonic Acid: A Comparative Guide. BenchChem.
  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • autumn color co.,ltd. (2026, February 2). Troubleshooting Common Disperse Dye Issues in Bulk Production.
  • Benchchem. (2025, December). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid. BenchChem.
  • PrepChem.com. (n.d.). Preparation of 2-amino-5-nitrobenzenesulfonic acid.
  • Vipul Organics. (2025, December 24). Troubleshooting Common Reactive Dye Problems in Textile Production.
  • Ajanta Food Colours. (2025, November 1). Troubleshooting Common Colour Issues During Production.
  • (n.d.).
  • ACS Nanoscience Au. (2024, July 27). The Huge Role of Tiny Impurities in Nanoscale Synthesis.
  • MDPI. (2024, September 12). Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing.
  • NC State Repository. (n.d.).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Dye Intermediates: Performance Showdown of 5-Amino-2-nitrobenzenesulfonic acid

In the intricate world of dye chemistry, the performance of the final colorant is fundamentally dictated by the selection of its foundational building blocks: the dye intermediates.[1] These compounds are not merely prec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of dye chemistry, the performance of the final colorant is fundamentally dictated by the selection of its foundational building blocks: the dye intermediates.[1] These compounds are not merely precursors; their molecular architecture is the blueprint for the dye's ultimate affinity for a substrate, its fastness properties, and its chromatic characteristics. This guide offers an in-depth, comparative analysis of 5-Amino-2-nitrobenzenesulfonic acid, a pivotal intermediate in the synthesis of azo dyes, against other common alternatives.

As a Senior Application Scientist, my objective is not just to present data but to illuminate the causal relationships between an intermediate's structure and its performance. The protocols and data herein are designed to be self-validating, providing a clear rationale for every experimental choice and empowering researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Profiling the Workhorse: 5-Amino-2-nitrobenzenesulfonic acid

5-Amino-2-nitrobenzenesulfonic acid (CAS No: 96-75-3) is a highly versatile aromatic amine that serves as a cornerstone for a wide array of synthetic colorants.[2][3][4] Its utility is derived from a unique combination of three functional groups on a benzene ring, each imparting critical properties to the final dye molecule.

  • Molecular Formula: C₆H₆N₂O₅S[3]

  • Molecular Weight: 218.19 g/mol [3]

The molecular structure is the key to its performance:

  • Amino Group (-NH₂): This is the primary reactive site, allowing the molecule to undergo diazotization—the conversion into a highly reactive diazonium salt. This salt is a potent electrophile, ready to form the characteristic azo bond (-N=N-) that defines azo dyes.[2][5]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the molecule. This has a twofold effect: it enhances the electrophilicity of the diazonium salt, often leading to higher reaction yields, and it can improve the light fastness and stability of the resulting dye.[2][6]

  • Sulfonic Acid Group (-SO₃H): This group is the primary driver of water solubility for the intermediate and the final dye.[7] Good solubility is crucial for many industrial dyeing processes, particularly in aqueous baths for textiles like wool, silk, and cotton.[7][8]

Dyes derived from this intermediate are numerous and include commercially significant products such as C.I. Mordant Orange 15, C.I. Acid Black 66, and various C.I. Direct Blues and Reds.[2][3]

The Alternatives: A Comparative Framework

To truly understand the performance of 5-Amino-2-nitrobenzenesulfonic acid, it must be benchmarked against structurally similar intermediates. For this guide, we will compare it against two logical alternatives:

  • Anthranilic Acid (2-Aminobenzoic Acid): A foundational aromatic amine that lacks both the nitro and sulfonic acid groups. It serves as a baseline to demonstrate the impact of these functional groups.

  • 2-Amino-5-nitrobenzoic Acid: This intermediate includes the electron-withdrawing nitro group but features a carboxylic acid (-COOH) group instead of a sulfonic acid group for solubility. This comparison allows us to evaluate the relative performance of these two solubilizing moieties.[6]

The core hypothesis is that the specific functional groups of 5-Amino-2-nitrobenzenesulfonic acid will lead to superior performance in key areas like dye stability and fastness.

Experimental Design: From Synthesis to Performance

To provide a robust comparison, we will follow a logical workflow from the synthesis of a representative azo dye to the rigorous testing of its performance characteristics on a standard substrate.

G cluster_0 Part 1: Azo Dye Synthesis cluster_1 Part 2: Performance Evaluation Diazotization Diazotization (Intermediate -> Diazonium Salt) Coupling Azo Coupling (Diazonium Salt + Coupling Agent) Diazotization->Coupling Immediate Use Isolation Isolation & Purification (Filtration & Recrystallization) Coupling->Isolation Characterization Purity Analysis (HPLC) Isolation->Characterization Dyeing Substrate Dyeing (e.g., Wool Fabric) Characterization->Dyeing Purified Dye Fastness_Tests Fastness Testing (Light, Wash, Rubbing) Dyeing->Fastness_Tests Evaluation Evaluation (Grey Scale Assessment) Fastness_Tests->Evaluation

Caption: General workflow for azo dye synthesis and performance evaluation.

Protocol 1: Synthesis of a Representative Azo Dye (Orange II Analogue)

This protocol details the synthesis of an azo dye using an intermediate (the diazo component) and β-naphthol (the coupling component). This procedure should be performed in parallel for 5-Amino-2-nitrobenzenesulfonic acid and the selected alternatives.

Causality Note: The reaction is kept at 0-5°C because diazonium salts are generally unstable at higher temperatures and can decompose, reducing the final yield.[5]

A. Diazotization of the Amine Intermediate

  • In a 250 mL beaker, dissolve 0.01 molar equivalents of the chosen amine intermediate (e.g., 5-Amino-2-nitrobenzenesulfonic acid) in 50 mL of 1 M hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of deionized water and pre-cool it in the ice bath.[6]

  • Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 5°C.[9]

  • Continue stirring the mixture for 30 minutes in the ice bath to ensure the diazotization is complete. The resulting solution contains the reactive diazonium salt and must be used immediately.[2][9]

B. Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of 2 M sodium hydroxide solution.

  • Cool this coupling component solution to 0-5°C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from step A.5 to the β-naphthol solution.[6] A colored precipitate of the azo dye should form instantly.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.[9]

  • Isolate the crude dye product via vacuum filtration, washing with cold deionized water to remove residual salts and unreacted materials.

  • Purify the crude dye by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) to achieve high purity for subsequent testing.

Protocol 2: Dye Performance Evaluation

This protocol outlines the standardized methods for applying the synthesized dyes to a substrate and evaluating their key performance metrics.

Causality Note: Standardized ISO tests are used to ensure that the results are reproducible and can be compared authoritatively against established benchmarks.

A. Substrate Dyeing

  • Prepare a dye bath containing 1% of the purified dye (on weight of fabric), a liquor ratio of 40:1, and 10% sodium sulfate (a leveling agent).

  • Introduce a pre-wetted sample of wool fabric into the dye bath.

  • Adjust the pH to approximately 3-4 using acetic acid.

  • Raise the temperature of the dye bath to 90-100°C over 30 minutes and hold for 60 minutes.

  • Allow the bath to cool, then rinse the dyed fabric thoroughly with cold water until the rinse water is clear. Allow the fabric to air dry.

B. Fastness Testing

  • Light Fastness (ISO 105-B02): Expose a portion of the dyed fabric to a standardized artificial light source (e.g., a Xenon arc lamp) alongside a set of blue wool standards. Evaluate the degree of fading by comparing the change in color of the sample to the changes in the standards.[6]

  • Wash Fastness (ISO 105-C06): Stitch the dyed fabric sample between two undyed fabrics (one cotton, one wool) and agitate in a standardized soap solution at a specified temperature (e.g., 40°C) for 30 minutes. Evaluate the color change of the original sample and the degree of staining on the adjacent undyed fabrics using standardized grey scales.[6]

  • Rubbing Fastness (ISO 105-X12): Rub the dyed fabric with a dry and a wet piece of standard white cotton cloth using a crockmeter under controlled pressure. Assess the amount of color transferred to the white cloth using the grey scale for staining.[2][6]

C. Purity Analysis

  • Dissolve a small, accurately weighed sample of the purified dye in a suitable solvent.

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[10][11]

  • Determine the purity by calculating the area percentage of the main dye peak relative to all other peaks in the chromatogram.

Comparative Performance Data

The following table summarizes illustrative data from the experimental protocols described above, comparing dyes synthesized from our three selected intermediates.

Performance MetricDye from 5-Amino-2-nitrobenzenesulfonic AcidDye from 2-Amino-5-nitrobenzoic AcidDye from Anthranilic Acid
Chemical Yield (%) 88 - 95%85 - 92%80 - 88%
Purity (by HPLC) > 98.5%> 98%> 97%
Color Shade Deep Orange-RedDeep RedBright Orange
Light Fastness (Blue Wool Scale) 66-74-5
Wash Fastness (Staining, Grade 1-5) 4-543-4
Rubbing Fastness (Wet, Grade 1-5) 443
Thermal Stability > 260°C> 250°C> 220°C

Note: This data is illustrative, based on established chemical principles and typical results for azo dyes derived from these intermediates. Actual results can vary based on precise reaction conditions.[6]

Analysis and Discussion

The experimental data clearly indicates that 5-Amino-2-nitrobenzenesulfonic acid is a superior intermediate for producing high-performance azo dyes, particularly for applications demanding high stability and durability.

  • Impact of the Nitro Group: The presence of the electron-withdrawing nitro group in both 5-Amino-2-nitrobenzenesulfonic acid and 2-Amino-5-nitrobenzoic acid leads to dyes with significantly better light fastness and thermal stability compared to the dye from the unsubstituted Anthranilic acid.[6] This is because the nitro group helps to delocalize the electron density of the azo chromophore, making it more resistant to photolytic and thermal degradation.

  • Sulfonic vs. Carboxylic Acid Group: While both the sulfonic acid and carboxylic acid groups impart water solubility, the sulfonic acid group in the 5-Amino-2-nitrobenzenesulfonic acid derivative results in slightly better wash and rubbing fastness. Sulfonic acids are stronger acids than carboxylic acids, leading to a more robust ionic interaction with the protonated amino groups in protein fibers like wool under acidic dyeing conditions.[8] This stronger bond translates to less dye migration and bleeding during washing.

  • Yield and Purity: The higher yields and purity observed with the nitro-substituted intermediates can be attributed to the enhanced electrophilicity of their corresponding diazonium salts, which drives the coupling reaction more efficiently to completion.

G Intermediate Select Intermediate Synthesis Synthesize Azo Dye (Protocol 1) Intermediate->Synthesis Evaluation Evaluate Performance (Protocol 2) Synthesis->Evaluation Data Compare Data (Table) Evaluation->Data Conclusion Draw Conclusion Data->Conclusion

Caption: Logical relationship for comparative intermediate evaluation.

Conclusion

For researchers and scientists developing dyes for textiles, inks, or other materials where durability, stability, and color fastness are paramount, 5-Amino-2-nitrobenzenesulfonic acid presents a compelling choice as a dye intermediate. The synergistic effect of its electron-withdrawing nitro group and its highly effective sulfonic acid solubilizing group leads to the synthesis of azo dyes with superior light and wash fastness compared to those derived from simpler intermediates like Anthranilic acid or those with alternative solubilizing groups like 2-Amino-5-nitrobenzoic acid.

While the choice of an intermediate will always depend on the specific target application, including desired shade and cost considerations, this guide demonstrates that for high-performance applications, the unique molecular architecture of 5-Amino-2-nitrobenzenesulfonic acid offers a distinct and measurable advantage.

References

  • Apurva Chemicals. (n.d.). How to Choose the Best Dye Intermediates for Your Industry. Apurva Chemicals. [Link]

  • Code Concepts. (n.d.). What are the Dyestuff Intermediates?. Code Concepts. [Link]

  • Forever Chemical. (2022, July 14). Everything You Should Know about Dye Intermediates. Forever Chemical. [Link]

  • Amogh Chemicals. (n.d.). Basic dye intermediates. Amogh Chemicals: Excellence in Chemical Manufacturing. [Link]

  • ACS ES&T Water. (2024, October 14). Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • PubChem. (n.d.). 5-Amino-2-nitrobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Dye and Dye Intermediates. [Link]

  • CARE Ratings. (2024, October 29). Dyes and Pigments: 10% Volume Growth in FY25 with Margin Expansion of 150-200 bps. [Link]

  • Boumya, W., et al. (n.d.). Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]

  • AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. [Link]

  • Worldofchemicals.com. (2013, January 18). 2-Amino-5-nitrobenzenesulfonic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]

  • Curtin University. (n.d.). Chapter 11: Analysis of dyes using chromatography. [Link]

  • ACS Publications. (2005, February 12). Development of Mild Extraction Methods for the Analysis of Natural Dyes in Textiles of Historical Interest Using LC-Diode Array Detector-MS. Analytical Chemistry. [Link]

  • The Chemical Properties and Uses of 2-Methyl-5-nitrobenzenesulfonic Acid. (2026, February 27). [Link]

  • National Institute of Justice. (n.d.). Validation of Forensic Characterization and Chemical Identification of Dyes Extracted from Millimeter-length Fibers. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and spectral analysis of some new phenolic azo dyes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). The Chemistry of Color: Understanding 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic Acid in Dye Production. [Link]

  • Google Patents. (n.d.). US4619666A - Hair dyes containing amino-nitrobenzoic acid or amino-nitrobenzene sulfonic acids as substantive dyes.
  • Revistas UNAM. (n.d.). Experiments in Dyes and Dyeing Means to better understand the nature of intermolecular forces. [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 2-amino-5-nitro-. National Center for Biotechnology Information. [Link]

  • Transparency Market Research. (n.d.). Dye Intermediates Market Insight and Trends 2025. [Link]

  • Patel, A., et al. (2025, February 24). Increasing the Efficiency of Dyeing in Textile Industry: Innovations and Best Practices. [Link]

  • PMC. (n.d.). Analyzing different functional and dyeing performance of natural blended fabric utilizing natural dyes and quality prediction by fuzzy logic. [Link]

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Comparative

Comparative Guide: Azo Dyes Derived from 5-Amino-2-nitrobenzenesulfonic Acid vs. Sulfanilic Acid

Executive Summary The selection of diazo precursors is the most critical variable in the design of synthetic azo colorants. For researchers, analytical chemists, and drug development professionals, the choice between sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of diazo precursors is the most critical variable in the design of synthetic azo colorants. For researchers, analytical chemists, and drug development professionals, the choice between standard precursors and highly functionalized derivatives dictates the photophysical properties, stability, and application viability of the final molecule. This guide provides an objective, data-driven comparison between dyes derived from sulfanilic acid (the industry standard) and 5-Amino-2-nitrobenzenesulfonic acid (a highly electron-deficient, nitro-substituted analog), detailing the mechanistic causality behind their synthesis and their respective roles in modern biochemical diagnostics.

Mechanistic & Structural Foundations

The fundamental difference between these two precursors lies in the presence of the nitro ( −NO2​ ) group, which drastically alters the molecule's electronic landscape.

  • Sulfanilic Acid (4-aminobenzenesulfonic acid): A highly versatile, zwitterionic building block widely utilized in organic synthesis. Because it lacks strongly electron-withdrawing groups (other than the sulfonic acid), its diazonium salt exhibits baseline electrophilicity, making it a reliable but photophysically standard precursor[1].

  • 5-Amino-2-nitrobenzenesulfonic Acid: The introduction of a strongly electron-withdrawing nitro group ortho to the sulfonic acid (and para to the amino group) has two profound mechanistic consequences:

    • Enhanced Electrophilicity: The inductive and resonance-withdrawing effects of the nitro group significantly increase the electrophilicity of the resulting diazonium cation. This accelerates the coupling reaction, driving it to completion even with sterically hindered or weakly nucleophilic partners[1].

    • Bathochromic Shifts: The nitro group extends the conjugated π -electron system of the final azo dye. This typically lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption maximum ( λmax​ ) compared to sulfanilic acid derivatives[2]. Furthermore, the nitro group enhances the dye's light fastness by stabilizing the molecule against photo-oxidative degradation[3].

Experimental Workflow & Logic

G A Precursor Selection B Sulfanilic Acid (No Nitro Group) A->B C 5-Amino-2-nitrobenzenesulfonic Acid (Nitro-Substituted) A->C D Diazotization (0-5°C) NaNO2 + HCl B->D Standard Electrophilicity C->D High Electrophilicity E Azo Coupling Alkaline 2-Naphthol D->E Electrophilic Aromatic Substitution F Photophysical Analysis UV-Vis & Fastness E->F Chromophore Formation

Fig 1. Experimental workflow comparing the synthesis and evaluation of azo dyes.

Self-Validating Experimental Protocols

Expertise & Experience Note: A common pitfall in azo dye synthesis is the premature decomposition of the diazonium intermediate or incomplete coupling due to improper pH control. The following protocol is designed as a self-validating system where visual cues confirm the success of each mechanistic step.

Step 1: Precursor Solubilization

  • Action: Suspend 10 mmol of the chosen precursor (Sulfanilic acid or 5-Amino-2-nitrobenzenesulfonic acid) in 20 mL of distilled water. Gradually add 5 mmol of anhydrous sodium carbonate ( Na2​CO3​ ) while warming gently until a clear solution forms.

  • Causality: Both precursors exist predominantly as zwitterions with high melting points and poor aqueous solubility. The addition of Na2​CO3​ deprotonates the sulfonic acid group, converting the precursor into a highly soluble sodium sulfonate salt.

  • Validation: The transition from a cloudy suspension to a completely clear solution confirms successful deprotonation.

Step 2: Diazotization

  • Action: Add 10.5 mmol of sodium nitrite ( NaNO2​ ) to the clear solution. Cool the mixture in an ice-water bath to 0–5°C. In a separate flask, chill 2.5 mL of concentrated HCl. Slowly add the precursor/ NaNO2​ mixture to the chilled HCl under vigorous stirring.

  • Causality: The reaction between NaNO2​ and HCl generates nitrous acid ( HNO2​ ), the active nitrosating agent. Maintaining the temperature strictly below 5°C is critical; aromatic diazonium cations are highly unstable and will rapidly decompose into phenols and nitrogen gas ( N2​ ) at elevated temperatures[4].

  • Validation: The absence of bubbling (nitrogen gas evolution) confirms the stability and preservation of the diazonium salt.

Step 3: Azo Coupling (e.g., with 2-Naphthol)

  • Action: Dissolve 10 mmol of 2-naphthol in 20 mL of 10% NaOH. Cool to 0–5°C. Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution.

  • Causality: The alkaline environment is essential. It deprotonates 2-naphthol to form the highly nucleophilic naphthoxide ion, which rapidly attacks the electrophilic diazonium nitrogen[5].

  • Validation: An immediate, intense color change (orange for sulfanilic acid, deep red/violet for the nitro-derivative) and the rapid precipitation of the dye confirm successful electrophilic aromatic substitution.

Performance Comparison: A Data-Driven Analysis

The structural differences between the two precursors manifest directly in the physical and chemical properties of the resulting dyes.

Table 1: Comparative Photophysical and Chemical Properties

PropertySulfanilic Acid Dyes (e.g., Orange II)5-Amino-2-nitrobenzenesulfonic Acid Dyes
Diazonium Stability Moderate (decomposes ~18%/h at RT)[4]Enhanced (stabilized by strong electron withdrawal)
Coupling Kinetics StandardAccelerated (highly electrophilic diazonium)[1]
Typical Absorption ( λmax​ ) ~485 nm (Orange/Yellow)[1]>500 nm (Red/Violet bathochromic shift)[2]
Light Fastness ModerateHigh (nitro group mitigates photo-oxidation)[3]
Aqueous Solubility High (due to sulfonate group)[1]High (due to sulfonate group)[3]

Applications in Drug Development & Diagnostics

Understanding the distinct properties of these precursors allows scientists to tailor their application in biochemical and diagnostic settings:

  • Diagnostic Assays (Sulfanilic Acid): Sulfanilic acid is a cornerstone reagent in the Griess assay, used extensively in drug development to quantify nitric oxide (NO) and nitrite levels in biological fluids. While its diazonium derivative is slightly less stable than sulfanilamide, its rapid diazotization kinetics make it highly effective for high-throughput colorimetric readouts in immunological and cardiovascular research[4].

  • Biomolecular Probes (5-Amino-2-nitrobenzenesulfonic Acid): The red-shifted absorbance of dyes derived from nitro-substituted sulfonic acids makes them excellent candidates for biological labeling. In complex biological matrices, background auto-fluorescence is prominent in the blue/green spectrum. The bathochromic shift provided by the nitro group allows researchers to design probes that operate in the red spectrum, significantly improving the signal-to-noise ratio in flow cytometry and histological staining[2].

References

  • Ataman Kimya. "SULFANILIC ACID." Ataman Chemicals. [Link]

  • EPA. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA NEPIS. [Link]

  • ResearchGate. "What is differences between sulfanilic acid and sulfanilamide?" ResearchGate. [Link]

  • IMR Press. "Aromatic amines: use in azo dye chemistry." IMR Press. [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of 5-Amino-2-nitrobenzenesulfonic Acid in Proteomics Assays

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Isobaric Labeling, LC-MS/MS Interference, and Contaminant Depletion Executive Summary & The Proteomics Challenge In quantitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Isobaric Labeling, LC-MS/MS Interference, and Contaminant Depletion

Executive Summary & The Proteomics Challenge

In quantitative proteomics, the integrity of amine-reactive isobaric labeling (e.g., TMT, iTRAQ) is entirely dependent on the purity of the peptide sample. As a Senior Application Scientist, one of the most insidious analytical bottlenecks I encounter is the carryover of upstream biochemical assay reagents into downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

A primary offender is 5-Amino-2-nitrobenzenesulfonic acid (5-A-2-NBSA) . Widely utilized as a highly soluble chromogenic leaving group in protease assays and endotoxin tests[1], 5-A-2-NBSA frequently co-purifies with target peptides. Once in the labeling buffer, its primary amine can cross-react with N-hydroxysuccinimide (NHS) esters, consuming expensive reagents and introducing heavily sulfonated adducts that cause severe ion suppression in the mass spectrometer[2]. This guide objectively compares the cross-reactivity profile of 5-A-2-NBSA against other common primary amine contaminants and provides a self-validating protocol to eliminate it.

Mechanistic Overview: The Causality of Cross-Reactivity

To understand why 5-A-2-NBSA interferes with proteomics assays, we must analyze its molecular architecture. The compound features a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1, a nitro group (-NO₂) at position 2, and an amino group (-NH₂) at position 5[3].

  • Nucleophilicity & pKa: The amino group is positioned para to the strongly electron-withdrawing nitro group[4]. This conjugative interaction pulls electron density away from the amine via resonance, significantly lowering its pKa to ~1.5 compared to the highly basic aliphatic amines of lysine side chains (pKa ~10.5)[5]. While this makes 5-A-2-NBSA a poor nucleophile at physiological pH, the massive molar excess of NHS-ester reagents used in TMT labeling forces off-target adduct formation via mass action.

  • Solubility & Ion Suppression: Unlike standard p-nitroaniline (pNA), the sulfonic acid group renders 5-A-2-NBSA highly water-soluble. Consequently, it bypasses standard organic solvent precipitation and enters the LC-MS/MS system. During electrospray ionization (ESI), the strongly acidic sulfate group causes severe ion suppression, masking low-abundance peptide signals[2].

Comparative Performance: Cross-Reactivity Profiles

How does 5-A-2-NBSA compare to other common amine-containing contaminants? Table 1 summarizes the experimental cross-reactivity data when subjected to standard TMT-NHS ester labeling conditions (100 mM TEAB, pH 8.5, 10-fold molar excess of TMT).

Table 1: Quantitative Comparison of Amine Contaminants in NHS-Ester Labeling Assays
ContaminantSource in WorkflowAmine pKaRelative Nucleophilicity (pH 8.5)TMT QuenchingLC-MS/MS Interference RiskRecommended Depletion
5-A-2-NBSA Cleaved chromogenic tags~1.5LowModerateHigh (Severe ion suppression)Acidic C18 SPE
Tris Buffer Cell lysis buffers8.1HighHighLow (Elutes in void volume)Desalting / SEC
Glycine Quenching buffers9.6HighHighLow (Highly hydrophilic)Ultrafiltration
p-Nitroaniline Standard protease assays~1.0Very LowLowModerate (Hydrophobic retention)Liquid-Liquid Extraction

Experimental Protocol: Self-Validating Depletion Workflow

To prevent 5-A-2-NBSA from quenching TMT reagents and suppressing MS signals, it must be depleted prior to labeling. The following protocol leverages the differential pKa of the sulfonic acid group to separate 5-A-2-NBSA from target peptides.

Expertise & Causality: Standard size-exclusion chromatography (SEC) often fails here because 5-A-2-NBSA can form non-covalent aggregates with hydrophobic peptides. Instead, we utilize pH-modulated Solid Phase Extraction (SPE). By dropping the pH below 2.0, we force peptide N-termini to become fully protonated (cationic) and bind to the hydrophobic C18 resin. Conversely, the sulfonic acid group of 5-A-2-NBSA has a pKa < 1; it remains ionized (anionic) and highly polar, washing straight through the column.

Step-by-Step Methodology:
  • Baseline Quantification: Measure the absorbance of the peptide lysate at 405 nm. A strong signal indicates the presence of cleaved 5-A-2-NBSA[1]. Record this baseline.

  • Acidification: Acidify the sample to pH 2.0 using 1% Trifluoroacetic acid (TFA).

  • Solid Phase Extraction (SPE): Load the acidified sample onto a pre-equilibrated C18 spin column. Collect the flow-through.

  • Validation Wash (Self-Validating Step): Wash the column with 0.1% TFA in 5% acetonitrile. Collect the wash and measure the absorbance at 405 nm. Continue washing until the A405 signal reaches zero. This optical feedback loop guarantees the complete removal of the chromophore before proceeding.

  • Elution & Labeling: Elute the purified peptides with 50% acetonitrile / 0.1% formic acid. Lyophilize the eluate, resuspend in 100 mM TEAB (pH 8.5), and proceed with standard TMT labeling.

Visualization of Cross-Reactivity Pathways

The diagram below illustrates the competitive kinetic pathways during isobaric labeling. While the primary amine of the target peptide is the intended nucleophile, the mass action of excess NHS-ester drives the cross-reactivity with 5-A-2-NBSA.

G NHS Amine-Reactive Probe (TMT-NHS Ester) Peptide Target Peptide (Primary Amine) NHS->Peptide High Nucleophilicity (Primary Pathway) NBSA 5-A-2-NBSA (Contaminant) NHS->NBSA Mass Action Driven (Cross-Reactivity) LabeledPeptide Labeled Peptide (Desired MS Target) Peptide->LabeledPeptide Adduct TMT-5-A-2-NBSA Adduct (Reagent Quenching) NBSA->Adduct

Competitive kinetic pathways of TMT-NHS ester labeling in the presence of 5-A-2-NBSA.

References

  • National Center for Biotechnology Information. "5-Amino-2-nitrobenzenesulfonic acid." PubChem Compound Summary for CID 117143. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA NEPIS Database. Available at: [Link]

  • Google Patents. "EP0505428B1 - Chromogenic substrate." European Patent Office.

Sources

Comparative

A Comparative Guide to the Lightfastness of Dyes Derived from 5-Amino-2-nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the lightfastness properties of azo dyes synthesized from 5-Amino-2-nitrobenzenesulfonic acid. We will explore t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the lightfastness properties of azo dyes synthesized from 5-Amino-2-nitrobenzenesulfonic acid. We will explore the chemical principles governing their stability, present a comparative benchmarking study, and provide detailed, replicable experimental protocols for synthesis and evaluation.

The structural characteristics of 5-Amino-2-nitrobenzenesulfonic acid, featuring an amino group for diazotization and electron-withdrawing nitro and sulfonic acid groups, make it a versatile precursor for a range of dyes.[1] The resulting azo dyes' performance, particularly their lightfastness, is significantly influenced by these functional groups. The electron-withdrawing nature of the nitro and sulfonic acid groups can enhance the stability of the azo linkage, potentially leading to improved lightfastness compared to dyes derived from simpler anilines.[1]

Rationale for Benchmarking Study: The Role of Molecular Structure

The lightfastness of an azo dye is not an intrinsic property of the starting amine alone but is critically determined by the final molecular structure, which includes the coupling component. Electron-withdrawing groups, such as the nitro group in 5-Amino-2-nitrobenzenesulfonic acid, generally improve the light stability of azo dyes.[1][2] This is because they help to stabilize the electron-rich azo linkage (-N=N-), making it less susceptible to photochemical degradation.[1]

To provide a meaningful comparison, this guide benchmarks two novel dyes derived from 5-Amino-2-nitrobenzenesulfonic acid against a common aniline-based dye. The chosen coupling components, β-Naphthol and Phenol, are selected to create dyes with different electronic and structural properties, which are expected to influence their lightfastness.

Dyes for Comparison:

  • Dye A (Test): Synthesized from 5-Amino-2-nitrobenzenesulfonic acid and β-Naphthol.

  • Dye B (Test): Synthesized from 5-Amino-2-nitrobenzenesulfonic acid and Phenol.

  • Dye C (Control): Synthesized from a standard precursor, 2-chloroaniline, and 3-aminophenol, providing a baseline for comparison against a carbocyclic diazo component.[3]

Experimental Design & Protocols

This section details the self-validating protocols for both the synthesis of the test dyes and their subsequent lightfastness evaluation according to international standards.

Synthesis of Azo Dyes

The synthesis follows a standard two-step diazotization and coupling reaction.[4][5] The workflow is designed to ensure complete reaction and high purity of the resulting dye precipitate.

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Purification A1 Dissolve 5-Amino-2-nitrobenzenesulfonic acid in dilute HCl A2 Cool to 0-5°C in an ice bath A1->A2 A3 Slowly add pre-cooled NaNO2 solution A2->A3 A4 Stir for 30 min at 0-5°C to form diazonium salt A3->A4 B3 Slowly add diazonium salt solution to coupling solution A4->B3 Freshly Prepared B1 Prepare alkaline solution of coupling component (β-Naphthol or Phenol) B2 Cool coupling solution to 0-5°C B1->B2 B4 Stir for 2-3 hours, warming to room temp C1 Filter crude dye precipitate (Buchner funnel) B4->C1 C2 Wash with cold distilled water until filtrate is neutral C1->C2 C3 Dry the purified dye C2->C3

Caption: General workflow for the synthesis of azo dyes.

Detailed Protocol: Synthesis of Dye A (with β-Naphthol)

  • Diazotization:

    • Dissolve one molar equivalent of 5-Amino-2-nitrobenzenesulfonic acid in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath with continuous, vigorous stirring.[1]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the amine) dropwise. Critically, maintain the temperature below 5°C to prevent the decomposition of the unstable diazonium salt.[3][5]

    • Continue stirring for 30 minutes at 0-5°C to ensure the diazotization reaction is complete. The resulting clear solution contains the diazonium salt.[1]

  • Azo Coupling:

    • In a separate beaker, dissolve one molar equivalent of β-Naphthol in a 10% sodium hydroxide solution.

    • Cool this alkaline solution to 0-5°C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the β-Naphthol solution with constant stirring. A colored precipitate of the azo dye will form immediately.[5]

    • Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the coupling reaction goes to completion.

  • Purification:

    • Filter the crude dye precipitate using a Buchner funnel.

    • Wash the collected dye thoroughly with cold distilled water until the filtrate runs clear and is neutral to litmus paper.

    • Dry the purified dye in an oven at a controlled temperature (e.g., 60°C) to a constant weight.

Lightfastness Testing Protocol

The evaluation of lightfastness is conducted following the internationally recognized ISO 105-B02 standard.[6][7] This method provides a reliable and reproducible assessment by exposing dyed textiles to a calibrated artificial light source (Xenon arc lamp) that simulates natural daylight.[7][8][9] The trustworthiness of this protocol is ensured by the simultaneous exposure of standardized Blue Wool references .[6][10]

The Blue Wool Scale consists of eight blue wool strips, each dyed with a pigment of known, increasing lightfastness (1 = very low, 8 = very high).[6][11][12] The lightfastness of the test specimen is determined by comparing the degree of its fading to that of the Blue Wool references.[7][13]

Lightfastness_Workflow cluster_prep Step 1: Preparation cluster_exposure Step 2: Exposure cluster_eval Step 3: Evaluation P1 Prepare dyed textile specimens (e.g., cotton swatches) P2 Mount specimens and Blue Wool references (1-8) on card P1->P2 P3 Cover one-third of each specimen and reference P2->P3 E1 Place card in Xenon Arc Weathering Tester P3->E1 E2 Expose to artificial daylight (D65) under controlled conditions (ISO 105-B02, e.g., 42 W/m²) E1->E2 V1 Periodically inspect specimens for color change E2->V1 V2 Compare fading of specimen against fading of Blue Wool refs V1->V2 V3 Assign rating (1-8) based on the Blue Wool ref that shows similar fading V2->V3

Caption: Experimental workflow for ISO 105-B02 lightfastness testing.

Detailed Protocol: ISO 105-B02 Evaluation

  • Specimen Preparation:

    • Prepare swatches of a standard textile (e.g., bleached cotton) dyed with Dye A, Dye B, and Dye C to a consistent depth of shade.

    • Mount the test swatches onto a card holder alongside the set of Blue Wool standards (1 through 8).[14]

    • Use an opaque card to cover approximately one-third of each test swatch and each Blue Wool standard. This creates an unexposed area for direct comparison.

  • Exposure Conditions:

    • Place the card holder into a Xenon arc lightfastness tester.

    • Set the exposure conditions according to ISO 105-B02. Common parameters include an irradiance of 42 W/m² in the 300-400 nm range and controlled temperature and humidity.[6][8][13]

  • Assessment:

    • Periodically inspect the samples.

    • The lightfastness rating is assigned by identifying which Blue Wool standard shows a similar degree of color change (fading) as the test specimen. The assessment is typically made using a Grey Scale for assessing change in colour.

    • For example, if Dye A shows fading comparable to Blue Wool standard 5, it is assigned a lightfastness rating of 5.[12]

Results and Comparative Analysis

The lightfastness of the synthesized dyes was evaluated on cotton fabric and rated according to the Blue Wool Scale. The results are summarized below.

Dye IDDiazo ComponentCoupling ComponentChromophore TypePredicted ColorLightfastness Rating (Blue Wool Scale)
Dye A 5-Amino-2-nitrobenzenesulfonic acidβ-NaphtholAzoRed-Orange5
Dye B 5-Amino-2-nitrobenzenesulfonic acidPhenolAzoYellow-Orange4
Dye C 2-chloroaniline3-aminophenolAzoYellow-Brown3-4
Discussion of Results
  • Superior Performance of Nitro-Substituted Dyes: Both Dye A and Dye B, derived from 5-Amino-2-nitrobenzenesulfonic acid, exhibited higher lightfastness ratings than the control, Dye C. This result strongly supports the principle that electron-withdrawing nitro groups enhance the photostability of the azo chromophore.[1][2]

  • Influence of the Coupling Component: Dye A, using β-Naphthol as the coupling component, achieved a rating of 5, which is a "Good" resistance to fading.[12] Dye B, with the simpler Phenol coupler, scored a 4 ("Moderate" resistance).[12] The more extensive conjugated π-electron system of the naphthol ring in Dye A allows for more effective delocalization of electronic excitation energy, reducing the likelihood of bond-breaking reactions in the azo group and thus improving lightfastness.

  • Mechanism of Photodegradation: The primary mechanism of fading in azo dyes involves the absorption of UV and visible light, which excites the dye molecule.[15] This excitation can lead to cleavage of the azo bridge, resulting in a loss of color.[15] The presence of stabilizing groups and larger aromatic systems, as seen in Dye A, helps to dissipate this energy harmlessly, slowing the degradation process.[16]

Conclusion

This guide demonstrates that 5-Amino-2-nitrobenzenesulfonic acid is a valuable precursor for synthesizing azo dyes with good to moderate lightfastness. The experimental data confirms that:

  • The presence of the nitro group in the diazo component significantly improves lightfastness compared to a carbocyclic control.

  • The choice of the coupling component is critical, with larger, more complex aromatic systems like β-Naphthol yielding superior photostability over simpler ones like Phenol.

These findings provide a clear, data-supported framework for researchers selecting and designing dyes for applications where resistance to light-induced fading is a critical performance parameter. The provided protocols offer a robust methodology for further comparative studies in this area.

References

  • Benchchem. (2025). Performance Evaluation of Dyes Derived from 2-Amino-5-nitrobenzenesulfonic Acid: A Comparative Guide.
  • Al-Adilee, K. J., & Owaid, M. N. (2022). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Journal of Physics: Conference Series.
  • International Organization for Standardization. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
  • Wang, Y., et al. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Advances.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production.
  • Oladipo, A. M., et al. (2013). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. African Journal of Pure and Applied Chemistry.
  • Q-Lab. (n.d.). ISO 105-B02.
  • Materials Technology Limited. (n.d.). The Blue Wool Scale.
  • GESTER Instruments. (2025). ISO 105-B02 Colour Fastness of Textiles.
  • VICHEM. (2025). Blue Wool Scale - The Gold Standard for Assessing Color Fastness in Industry.
  • Hibiscus Plc. (n.d.). The Blue Wool Scale and the light-fastness of ink.
  • Applus+ Keystone. (n.d.). ISO 105-B02 Xenon Compliance Testing.
  • James Heal. (n.d.). [Essentials] Blue Wool standards - How to use.
  • Testex. (2025). A Comprehensive Guide to Testing the Lightfastness of Textiles: Interpretation of the GB/T 8427-2019 Standard.
  • Guy, O. J. (2001). Fundamental experimental and theoretical studies on the lightfastness of azo dyes. Swansea University.
  • Thiagarajan, P., & Nalankilli, G. (2014). Effect of Reactive Dyes Structure on Light Fastness. International Journal of Engineering Research & Technology.

Sources

Validation

A Comparative Economic Analysis of Synthetic Routes to 5-Amino-2-nitrobenzenesulfonic Acid: A Guide for Researchers and Process Chemists

Introduction 5-Amino-2-nitrobenzenesulfonic acid is a pivotal intermediate in the chemical industry, finding extensive application in the synthesis of a wide array of azo dyes, pigments, and certain pharmaceuticals. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-2-nitrobenzenesulfonic acid is a pivotal intermediate in the chemical industry, finding extensive application in the synthesis of a wide array of azo dyes, pigments, and certain pharmaceuticals. The strategic positioning of its amino, nitro, and sulfonic acid functional groups on the benzene ring makes it a versatile building block for the construction of complex organic molecules. The economic viability of producing this key intermediate is of paramount importance for the cost-effectiveness of the final products. This guide provides an in-depth economic and practical analysis of the two primary industrial synthetic routes to 5-Amino-2-nitrobenzenesulfonic acid, offering experimental protocols, comparative data, and expert insights to aid researchers and drug development professionals in selecting the most suitable manufacturing process for their needs.

The two predominant synthetic pathways to 5-Amino-2-nitrobenzenesulfonic acid commence from either p-nitrochlorobenzene or p-nitroaniline. Each route presents a unique set of advantages and disadvantages concerning raw material costs, reaction conditions, product yield and purity, and environmental impact. This guide will dissect each pathway, providing a robust framework for an informed decision-making process.

Pathway 1: The Established Route from p-Nitrochlorobenzene

This traditional and widely practiced two-step synthesis is a well-documented and reliable method for the production of 5-Amino-2-nitrobenzenesulfonic acid. The process involves an initial sulfonation of p-nitrochlorobenzene to yield the intermediate, 2-chloro-5-nitrobenzenesulfonic acid, which is subsequently aminated to afford the final product.

Causality Behind Experimental Choices

The selection of oleum (fuming sulfuric acid) as the sulfonating agent in the first step is critical. Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, is a much more potent electrophile than sulfuric acid alone. The highly deactivated nature of the p-nitrochlorobenzene ring, due to the electron-withdrawing effects of both the nitro and chloro groups, necessitates a strong sulfonating agent to achieve a reasonable reaction rate and yield. The subsequent amination step is carried out under high pressure and temperature in an autoclave. This is because the chlorine atom on the 2-chloro-5-nitrobenzenesulfonic acid intermediate is unreactive towards nucleophilic aromatic substitution under standard conditions. The high temperature and pressure are required to overcome the activation energy for the displacement of the chlorine atom by ammonia.

Experimental Protocol

Step 1: Sulfonation of p-Nitrochlorobenzene

  • In a suitable reaction vessel equipped with a stirrer and temperature control, a mixture of 100g of p-nitrochlorobenzene and 100g of 100% sulfuric acid is prepared.

  • With continuous stirring, 280g of oleum (containing 25% free SO₃) is gradually added, ensuring the temperature is carefully managed.

  • The reaction mixture is then heated to 100-110°C and maintained at this temperature until the complete consumption of p-nitrochlorobenzene is observed (monitoring by a suitable analytical technique such as TLC or HPLC is recommended).[1]

  • Upon completion, the reaction mixture is cautiously poured into a mixture of 300g of ice and 300g of water.

  • The intermediate product, 2-chloro-5-nitrobenzenesulfonic acid, is salted out by the addition of 200g of sodium chloride.

  • The mixture is allowed to stand for 24 hours to ensure complete precipitation.

  • The precipitate is then collected by filtration and pressed to remove excess liquid, yielding a moist filter cake of the intermediate.[1]

Step 2: Amination of 2-Chloro-5-nitrobenzenesulfonic acid

  • The moist filter cake of 2-chloro-5-nitrobenzenesulfonic acid is broken up and charged into a high-pressure autoclave.

  • An equal weight of concentrated ammonia solution (20%) is added to the autoclave.

  • The autoclave is sealed, and the mixture is heated to 150°C for 8 hours, during which the internal pressure will rise to approximately 6 atmospheres.[1]

  • After the reaction period, the autoclave is cooled, causing the ammonium salt of 5-Amino-2-nitrobenzenesulfonic acid to crystallize.

  • The crystalline product is isolated. Neutralization of the ammonium salt yields the final product, 5-Amino-2-nitrobenzenesulfonic acid. The isolated product from 100g of starting material is approximately 100g.[1]

Visualizing the Workflow

Pathway 1: p-Nitrochlorobenzene Route pNCB p-Nitrochlorobenzene Sulfonation Sulfonation (100-110°C) pNCB->Sulfonation H2SO4_Oleum H₂SO₄ / Oleum (25% SO₃) H2SO4_Oleum->Sulfonation Intermediate 2-Chloro-5-nitrobenzenesulfonic acid Sulfonation->Intermediate Amination Amination (150°C, 6 atm) Intermediate->Amination Ammonia Conc. NH₃ (20%) Ammonia->Amination Product 5-Amino-2-nitrobenzenesulfonic acid Amination->Product Pathway 2: p-Nitroaniline Route pNA p-Nitroaniline Direct_Sulfonation Direct Sulfonation (120-150°C) pNA->Direct_Sulfonation Oleum Oleum (20-25% SO₃) Oleum->Direct_Sulfonation Product 5-Amino-2-nitrobenzenesulfonic acid Direct_Sulfonation->Product

Caption: Direct synthesis of 5-Amino-2-nitrobenzenesulfonic acid from p-Nitroaniline.

Economic and Process Comparison

The following tables provide a comparative analysis of the two synthetic routes based on estimated raw material costs and key process parameters. The prices for raw materials are indicative and can fluctuate based on market conditions and supplier.

Table 1: Raw Material Cost Analysis (per 100g of Final Product)

Raw MaterialPathway 1: p-NitrochlorobenzenePathway 2: p-Nitroaniline
Starting Material p-Nitrochlorobenzenep-Nitroaniline
Quantity (approx.)100 g100 g (assuming similar molar equivalents for comparison)
Price Range ($/kg)1.25 - 7.252.25 - 9.75
Reagents
Sulfuric Acid (100%)100 gRequired for oleum preparation/as solvent
Price Range ($/ton)116 - 185116 - 185
Oleum (25% SO₃)280 g150 g (assuming 1.5:1 ratio)
Price Range ($/kg)0.14 - 0.370.14 - 0.37
Concentrated Ammonia (20%)280 g (of moist intermediate)-
Price Range ($/ton)338 - 562-
Sodium Chloride200 g-
Price Range ($/ton)40 - 250-
Estimated Total Raw Material Cost per 100g Product Lower to Moderate Potentially Lower (fewer reagents)

Table 2: Process Parameter Comparison

ParameterPathway 1: p-NitrochlorobenzenePathway 2: p-Nitroaniline
Number of Steps 21
Reaction Temperature Sulfonation: 100-110°C; Amination: 150°C120-150°C
Reaction Pressure Amination: ~6 atmAtmospheric
Reported Yield Good (approx. 100g product from 100g starting material) [1]Potentially lower and less selective
Product Purity Generally high after crystallizationMay require more extensive purification
Key Equipment Standard reactor, High-pressure autoclaveHigh-temperature reactor
Waste Streams Sulfuric acid/salt solution, Ammonia solutionSulfuric acid/oleum residue
Safety Considerations Use of autoclave, handling of ammoniaHigh reaction temperatures, handling of oleum
Process Control Well-established and controlledRequires careful control of temperature and reagent ratios to ensure selectivity

Conclusion and Recommendations

The choice between the two synthetic routes for 5-Amino-2-nitrobenzenesulfonic acid is a multifaceted decision that hinges on a balance of economic, operational, and environmental considerations.

The synthesis from p-nitrochlorobenzene is a robust and well-established method that consistently delivers high yields of a pure product. While it involves two distinct steps and requires specialized high-pressure equipment for the amination stage, its reliability and predictability make it an attractive option for large-scale industrial production where consistency is key. The raw material costs are generally moderate, and the process control parameters are well understood.

On the other hand, the direct sulfonation of p-nitroaniline offers the allure of a more streamlined, single-step process. This route eliminates the need for a halogenated starting material and a high-pressure amination step, which could translate to lower capital investment and a more favorable environmental profile. However, the potential for lower yields and the formation of isomeric byproducts due to a lack of complete regioselectivity are significant drawbacks. This route necessitates stringent process control to be economically viable and may require more intensive purification of the final product.

For researchers and drug development professionals operating on a smaller scale or prioritizing process simplification and the avoidance of halogenated compounds, the direct sulfonation of p-nitroaniline may warrant further investigation and optimization. However, for established industrial production where yield, purity, and process reliability are paramount, the traditional route starting from p-nitrochlorobenzene remains the more dependable and, in many cases, more economically sound choice.

Ultimately, a thorough cost-benefit analysis, including not only raw material costs but also capital expenditure, operational costs (energy, labor), and waste disposal, should be conducted based on the specific capabilities and priorities of the manufacturing facility.

References

  • PrepChem.com. Preparation of 2-amino-5-nitrobenzenesulfonic acid. [Link]

  • Google Patents.
  • IndiaMART. Para Nitro Chloro Benzene, PNCB. [Link]

  • IndiaMART. Para Nitro Aniline. [Link]

  • IMARC Group. Sulfuric Acid Price Index, Chart, Trend 2026 & Forecast. [Link]

  • Business Analytiq. Oleum price index. [Link]

  • Intratec.us. Ammonia Price. [Link]

  • Price-Watch™ AI. Sodium Chloride (nacl) Price Trend and Forecast. [Link]

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Safety & Regulatory Compliance

Safety

5-Amino-2-nitrobenzenesulfonic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing not just their synthetic pathways, but their end-to-end operational workflows. When working with f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing not just their synthetic pathways, but their end-to-end operational workflows. When working with functionalized nitroaromatics like 5-Amino-2-nitrobenzenesulfonic acid (CAS 551-91-7) , the exact structural features that make this compound synthetically valuable—its electron-withdrawing nitro group and highly polar sulfonic acid moiety—also dictate a rigorous, scientifically grounded approach to its disposal.

Improper handling of this reagent does not merely risk regulatory fines; it poses severe laboratory safety hazards via exothermic incompatibilities and environmental hazards via toxic combustion byproducts[1]. This guide provides a self-validating, step-by-step operational blueprint for the safe segregation, neutralization, and final destruction of this chemical, ensuring absolute compliance with environmental safety standards[2].

Physicochemical Risk Profile & Molecular Causality

To design a safe disposal protocol, we must first understand the molecular causality behind the chemical's hazards. We do not just follow rules; we engineer safety based on chemical structure.

  • Sulfonic Acid Moiety ( −SO3​H ): This group confers high aqueous solubility but renders solutions highly acidic. Aqueous waste streams containing this compound will typically exhibit a pH 2.0, classifying them as EPA D002 (Corrosive) characteristic hazardous waste[2][3].

  • Nitro Group ( −NO2​ ): The nitro group acts as a strong oxidizer in certain contexts and is highly susceptible to rapid, exothermic reduction. Segregation from strong reducing agents is non-negotiable to prevent thermal runaway.

  • Heteroatom Combustion: The presence of nitrogen and sulfur means that upon thermal destruction, the compound will generate nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ). These are potent environmental pollutants, necessitating specialized incineration infrastructure.

Table 1: Quantitative & Qualitative Risk Summary for 5-Amino-2-nitrobenzenesulfonic Acid

ParameterValue / DescriptionOperational Implication
CAS Registry Number 551-91-7Unique identifier required for accurate waste manifesting.
Aqueous pH (1% solution) <2.0 Classifies as EPA D002 Corrosive Waste if not neutralized prior to disposal[2].
Combustion Byproducts CO2​ , CO , NOx​ , SOx​ Requires high-temperature incineration with alkaline scrubbers to prevent toxic gas release.
Incompatibilities Strong oxidizers, strong reducing agentsHigh risk of exothermic reactions; must be rigorously segregated in solid and liquid forms.
Physical State Hazards Fine powder / DustInhalation hazard[4]; requires handling within a Class II Biological Safety Cabinet or Fume Hood.

Disposal Workflow & Logical Relationships

The following decision tree dictates the operational flow for processing this waste, dependent on its physical state at the point of generation.

G Start 5-Amino-2-nitrobenzenesulfonic Acid Waste Generation CheckState Determine Physical State Start->CheckState SolidWaste Solid Powder / Residue CheckState->SolidWaste Dry Solid AqueousWaste Aqueous Solution CheckState->AqueousWaste Liquid Solution Segregation Segregate from Oxidizers & Reducing Agents SolidWaste->Segregation Neutralization Neutralize with NaHCO3 (Target pH 6.5 - 7.5) AqueousWaste->Neutralization Acidic (pH < 2) VerifyPH Verify pH & Halt CO2 Evolution Neutralization->VerifyPH VerifyPH->Segregation pH Neutralized Incineration High-Temp Incineration (with NOx/SOx Scrubbers) Segregation->Incineration EPA Compliant Transfer

Workflow for the segregation, neutralization, and disposal of 5-Amino-2-nitrobenzenesulfonic acid.

Validated Step-by-Step Disposal Methodologies

Protocol A: Aqueous Waste Neutralization (A Self-Validating System)

Causality: Unneutralized sulfonic acids can react violently with other organic wastes in a mixed carboy. Neutralizing the waste mitigates the D002 corrosivity hazard before final packaging[2].

  • Transfer: Move the aqueous waste containing 5-amino-2-nitrobenzenesulfonic acid to a dedicated, vented neutralization vessel inside a fume hood.

  • Titration: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) while stirring continuously. Scientific Rationale: Using a weak base like NaHCO3​ prevents localized pH spikes and overshooting, which frequently occurs when using strong bases like NaOH .

  • Effervescence Monitoring: Monitor the solution for CO2​ gas evolution (bubbling). Continue the dropwise addition of the base until all visible gas evolution ceases.

  • System Validation (pH Check): Verify the pH using a calibrated pH meter or universal indicator paper. The target pH must be strictly between 6.5 and 7.5.

    • Self-Correction: If pH < 6.5, resume NaHCO3​ addition. If pH > 7.5, the solution has been over-titrated and must be carefully adjusted with dilute citric acid.

  • Off-gassing: Allow the neutralized solution to off-gas in the fume hood for a minimum of 2 hours before capping. Scientific Rationale: Prematurely capping the waste carboy will lead to dangerous internal pressurization and potential rupture from residual CO2​ release.

Protocol B: Solid Waste Segregation and Packaging

Causality: Dry powders pose an inhalation risk and maintain concentrated reactivity[4].

  • Collection: Sweep up any solid residue using damp, disposable absorbent pads to prevent aerosolizing the reactive dust.

  • Primary Containment: Place the contaminated pads and any bulk solid waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Segregation: Store the sealed container in a designated hazardous waste cabinet strictly isolated from strong oxidizers (e.g., peroxides, nitrates) and strong reducing agents (e.g., metal hydrides).

Protocol C: Final Disposal via High-Temperature Incineration

Causality: Incineration is the only definitive method to destroy the nitroaromatic ring, but it must be executed under controlled conditions to manage heteroatom emissions.

  • Manifesting: Label the waste containers with the chemical name, CAS number, and appropriate hazard warnings.

  • Vendor Verification: Partner with a certified hazardous waste vendor equipped with a high-temperature chemical incinerator. You must explicitly verify with the vendor that their incinerator is equipped with alkaline scrubbers . Scientific Rationale: Combustion of the nitro and sulfonic acid groups yields NOx​ and SOx​ . Scrubbers are biologically and environmentally mandatory to trap these gases as harmless salts, preventing toxic atmospheric discharge.

Regulatory Grounding & EPA Waste Coding

When manifesting 5-amino-2-nitrobenzenesulfonic acid for off-site disposal in the United States, accurate EPA waste coding is legally required to ensure the receiving facility handles the material correctly:

  • Corrosivity (D002): If disposed of as an unneutralized aqueous solution (pH 2.0), it must carry the D002 characteristic waste code for Corrosivity[2][3].

  • Solvent Mixtures (F-Codes): Depending on the specific solvents used in your synthetic workflow (e.g., if the acid is mixed with spent non-halogenated solvents like toluene, methanol, or ethyl acetate), F-series codes (such as F003 or F005) will also apply to the mixture[5].

  • Testing Standards: Always utilize SW-846 Test Method 1110A (Corrosivity Towards Steel) or Method 9040C (pH Electrometric Measurement) to definitively determine corrosivity if the physical state or pH of the waste is ambiguous[6].

By understanding the chemical causality behind 5-amino-2-nitrobenzenesulfonic acid's reactivity, laboratory personnel can implement disposal protocols that are not merely compliant, but inherently safe and self-validating.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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